(Isopropylsulfinyl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
137375-81-6 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
2-propan-2-ylsulfinylacetic acid |
InChI |
InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |
InChI Key |
PUQXMHMJYYAKOM-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)CC(=O)O |
Canonical SMILES |
CC(C)S(=O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Early research and discovery of (Isopropylsulfinyl)acetic acid
An In-Depth Technical Guide to the Early Research and Discovery of (Isopropylsulfinyl)acetic Acid
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the early research and discovery of (Isopropylsulfinyl)acetic acid. The narrative delves into the logical synthesis methodologies likely employed, grounded in the established chemical principles of the mid-20th century. We will explore the synthesis of the precursor, (Isopropylthio)acetic acid, and its subsequent oxidation to the target sulfoxide. This guide will also discuss the physicochemical characterization techniques available at the time and the potential scientific interest in this molecule within the broader context of early drug discovery and the exploration of organosulfur compounds.
Introduction: The Emerging Interest in Organosulfur Compounds
The mid-20th century marked a period of significant expansion in the field of medicinal chemistry, with a growing interest in the synthesis and biological evaluation of novel organic molecules. Among these, organosulfur compounds, particularly sulfoxides, were gaining attention for their diverse chemical properties and potential therapeutic applications. The sulfoxide functional group, with its unique stereoelectronic features, was recognized as a potential pharmacophore. It is within this scientific landscape that the synthesis of simple, yet structurally informative, molecules like (Isopropylsulfinyl)acetic acid would have been a logical step in exploring the structure-activity relationships of this class of compounds. This guide reconstructs the probable early research and discovery of this molecule, providing a window into the experimental approaches of the era.
The Logical Synthesis Pathway: A Two-Step Approach
The most probable and chemically sound approach to the synthesis of (Isopropylsulfinyl)acetic acid in early research would have been a two-step process:
-
Synthesis of the Sulfide Precursor: Preparation of (Isopropylthio)acetic acid.
-
Oxidation of the Sulfide: Conversion of (Isopropylthio)acetic acid to (Isopropylsulfinyl)acetic acid.
This approach allows for the controlled formation of the carbon-sulfur bond followed by the selective oxidation of the sulfur atom.
Step 1: Synthesis of (Isopropylthio)acetic Acid
The synthesis of the sulfide precursor, (Isopropylthio)acetic acid, would have likely been achieved through a nucleophilic substitution reaction. The well-established synthesis of thioglycolic acid, which involves the reaction of chloroacetic acid with a hydrosulfide, provides a strong precedent for this method.[1][2] By analogy, the reaction of a salt of chloroacetic acid with sodium isopropanethiolate would yield the desired product.
Objective: To synthesize (Isopropylthio)acetic acid via nucleophilic substitution.
Materials:
-
Chloroacetic acid
-
Sodium hydroxide
-
Isopropanethiol
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Preparation of Sodium Isopropanethiolate: In a flask equipped with a stirrer and a reflux condenser, dissolve a stoichiometric amount of sodium hydroxide in ethanol. To this solution, slowly add an equimolar amount of isopropanethiol. The reaction is exothermic and results in the formation of sodium isopropanethiolate.
-
Preparation of Sodium Chloroacetate: In a separate flask, dissolve chloroacetic acid in water and neutralize it with an equimolar amount of sodium hydroxide solution.
-
Nucleophilic Substitution: Slowly add the aqueous solution of sodium chloroacetate to the ethanolic solution of sodium isopropanethiolate. The reaction mixture is then heated under reflux for several hours to ensure the completion of the reaction.
-
Work-up and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate to form the free carboxylic acid.
-
Extraction: The acidified solution is extracted several times with diethyl ether. The combined ether extracts are then washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The diethyl ether is removed by distillation, yielding the crude (Isopropylthio)acetic acid. Further purification could be achieved by vacuum distillation.
Diagram: Synthesis of (Isopropylthio)acetic Acid
Figure 1: Synthesis of (Isopropylthio)acetic acid.
Step 2: Oxidation to (Isopropylsulfinyl)acetic Acid
The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur chemistry.[3][4][5] Early researchers had a variety of oxidizing agents at their disposal. For a selective oxidation to the sulfoxide while minimizing the over-oxidation to the sulfone, controlled conditions and a mild oxidant would have been chosen. Hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like acetic acid, was a common choice for such transformations.[6]
Objective: To synthesize (Isopropylsulfinyl)acetic acid by oxidizing the corresponding sulfide.
Materials:
-
(Isopropylthio)acetic acid
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid (as solvent and catalyst)
-
Water
-
Sodium bisulfite (to quench excess peroxide)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (Isopropylthio)acetic acid in glacial acetic acid. The flask is cooled in an ice bath.
-
Addition of Oxidant: A stoichiometric amount of 30% hydrogen peroxide is added dropwise to the cooled solution while maintaining the temperature below 10 °C. The stoichiometry is crucial to avoid the formation of the corresponding sulfone.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting sulfide and the appearance of the more polar sulfoxide.
-
Quenching: After the reaction is complete, the excess hydrogen peroxide is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.
-
Extraction and Isolation: The reaction mixture is diluted with water and extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (Isopropylsulfinyl)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Diagram: Oxidation to (Isopropylsulfinyl)acetic Acid
Figure 2: Oxidation to (Isopropylsulfinyl)acetic acid.
Physicochemical Characterization in the Early Days
Once synthesized, the characterization of (Isopropylsulfinyl)acetic acid would have relied on the analytical techniques available at the time.
| Parameter | Early 20th Century Method | Expected Observation for (Isopropylsulfinyl)acetic Acid |
| Melting Point | Capillary melting point apparatus | A sharp melting point for the purified crystalline solid. |
| Elemental Analysis | Combustion analysis | Determination of the empirical formula (C, H, S content). |
| Titration | Acid-base titration with a standard base | Determination of the equivalent weight of the carboxylic acid. |
| Infrared (IR) Spectroscopy | (Becoming more common mid-century) | Characteristic absorptions for S=O stretch (~1050 cm⁻¹), C=O stretch (~1700 cm⁻¹), and O-H stretch (~3000 cm⁻¹). |
Scientific Interest and Potential Applications
The synthesis of a novel compound like (Isopropylsulfinyl)acetic acid would have been driven by a few key scientific interests:
-
Fundamental Research: As a simple aliphatic sulfoxide with a carboxylic acid functionality, it would serve as a model compound for studying the physical and chemical properties of the sulfinyl group.
-
Medicinal Chemistry Exploration: Given the emerging interest in the biological activities of organosulfur compounds, (Isopropylsulfinyl)acetic acid would have been a candidate for screening in various biological assays. The presence of both a polar sulfoxide group and an acidic carboxylic acid group could impart interesting solubility and binding properties. Potential areas of investigation would have included antibacterial and anti-inflammatory activities.[4][5]
-
Stereochemistry: The sulfoxide group is chiral, and the synthesis described would produce a racemic mixture. Early researchers were beginning to understand the importance of stereochemistry in biological activity, and this molecule could have been a substrate for studies on the resolution of enantiomers and the differential biological effects of each.
Conclusion
The early research and discovery of (Isopropylsulfinyl)acetic acid can be logically reconstructed based on the fundamental principles of organic chemistry prevalent in the mid-20th century. The synthesis would have likely proceeded through the formation of the corresponding sulfide, (Isopropylthio)acetic acid, followed by a controlled oxidation. The characterization would have relied on classical methods such as melting point determination, elemental analysis, and titration, later supplemented by spectroscopic techniques like IR. The scientific motivation for its synthesis would have been rooted in the exploration of the chemical and potential biological properties of sulfoxide-containing molecules, a field that continues to be of great importance in modern drug discovery.
References
- O'Mahony, G. E., Kelly, P., Lawrence, S. E., & Maguire, A. R. (2011). Synthesis of enantioenriched sulfoxides. ARKIVOC, 2011(i), 1-110.
- Mansoor, S. S., & Shafi, S. S. (2014). Kinetics and thermodynamics of oxidation of some thio acids by tripropylammonium fluorochromate in N, N-dimethyl formamide and acetic acid mixture. Arabian Journal of Chemistry, 7(5), 893-901.
- Thioglycolic acid synthesis. (1991). U.S.
- Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. (n.d.). Scholars Research Library.
- Process of making isopropyl acetate. (1931). U.S.
- Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 100-113.
- Process for synthesizing thioglycolic acid. (1986).
- Tanabe, G., Yoshikai, K., Hatanaka, T., Yamamoto, M., Shao, Y., Minematsu, T., ... & Yoshikawa, M. (2007). Biological evaluation of de-O-sulfonated analogs of salacinol, the role of sulfate anion in the side chain on the alpha-glucosidase inhibitory activity. Bioorganic & medicinal chemistry, 15(11), 3926-3937.
- Process for the preparation of isopropyl acetate. (1995). U.S.
- Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. (2023). Preprints.org.
- SULFOXIDES AND SULFONES: REVIEW. (2022).
- Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfin
- United States P
- Process for the preparation of thioglycolic acid and salts thereof. (1960). U.S.
- Escopy, S., Singh, Y., & Demchenko, A. V. (2019). Triflic acid-mediated synthesis of thioglycosides. Organic & Biomolecular Chemistry, 17(36), 8379-8383.
- Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterific
- Enzymatic Resolution and Decarboxylative Functionaliz
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2010). MDPI.
- Industrial Production of Acetic Acid: A Patent Landscape. (2021).
- Advance in the Synthesis of Sulfoxides and Sulfinamides
- Method for producing thioctic acid. (2007). U.S.
- α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. (2017). Journal of the American Chemical Society.
- Sulfur compounds. (n.d.). In Wikipedia.
- Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. (2024).
- Synthesis of Alpha Olefins: Catalytic Decarbonylation of Carboxylic Acids and Vegetable Oil Deodorizer Distill
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- 6. mdpi.com [mdpi.com]
Technical Guide: Biological Screening & Activity Profiling of (Isopropylsulfinyl)acetic Acid Derivatives
Executive Summary
This technical guide outlines the rigorous evaluation of (Isopropylsulfinyl)acetic acid and its structural derivatives, specifically focusing on their application as chiral ligands in organometallic pharmacology and as scaffolds for anti-inflammatory and antimicrobial agents. While the parent molecule serves as a versatile building block, its biological potency is significantly amplified through derivatization (e.g., amide coupling, metal complexation). This document provides a tiered screening protocol designed to isolate high-potency "hits" while eliminating false positives caused by solvent interference or assay artifacts.
Chemical Rationale & Structural Significance[1][2][3]
The Sulfinyl Chiral Center
Unlike simple carboxylic acids, (Isopropylsulfinyl)acetic acid contains a sulfinyl group (
-
Significance: Biological systems are stereoselective. The
- and -enantiomers of sulfinyl derivatives often exhibit distinct pharmacokinetics and binding affinities. -
Mechanism: The sulfoxide oxygen acts as a strong hydrogen bond acceptor, while the isopropyl group provides lipophilic bulk, enhancing membrane permeability compared to methyl-substituted analogues.
Ligand Behavior in Metallodrugs
The carboxylate group allows this molecule to act as a monodentate or bidentate ligand. When complexed with organotin(IV) or copper(II), the resulting coordination compounds often display enhanced cytotoxicity against cancer cell lines by facilitating passive diffusion across the lipid bilayer.
Synthesis & Purity Prerequisites (Pre-Screening)
Before biological testing, the library must pass strict quality control. Impurities such as residual oxidants (e.g.,
Validation Checklist:
-
HPLC Purity: >98% (detected at 210 nm and 254 nm).
-
Residual Solvent: DMSO/DMF levels must be <0.1% to prevent background toxicity.
-
Enantiomeric Excess (ee): If screening chiral variants, ee must be >95% (determined via Chiral HPLC).
Tier 1: High-Throughput Primary Screening
Antimicrobial Susceptibility Profiling
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens.
Protocol: Broth Microdilution (CLSI Standards)
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL in Mueller-Hinton Broth. -
Compound Dilution: Dissolve derivatives in 100% DMSO. Perform serial 2-fold dilutions in the assay plate (Final DMSO concentration must be
). -
Incubation: 16–20 hours at 37°C.
-
Readout: Visual turbidity check or OD
measurement. -
Hit Criteria: MIC
warrants secondary screening.
Antioxidant Capacity (DPPH Assay)
Rationale: Sulfoxides can act as radical scavengers. This assay identifies derivatives capable of mitigating oxidative stress.
Protocol:
-
Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mix 100
L of compound (10–100 M) with 100 L DPPH solution. -
Incubate in darkness for 30 minutes.
-
Measure Absorbance at 517 nm (
). -
Calculation:
Tier 2: Cellular Cytotoxicity & Anticancer Potential[4][5][6][7]
This tier is critical for organotin(IV) complexes of (Isopropylsulfinyl)acetic acid, which often target mitochondrial pathways.
MTT Viability Assay
Objective: Quantify metabolic activity in cancer lines (e.g., MCF-7, HeLa) vs. normal fibroblasts (e.g., HFF-1).
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Expose cells to gradient concentrations (0.1 – 100
M) of the derivative for 48h. -
Dye Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL. Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure OD
. Calculate IC using non-linear regression.
Selectivity Index (SI):
Mechanistic Validation: ROS-Mediated Apoptosis
Many acetic acid derivatives and their metal complexes induce apoptosis via Reactive Oxygen Species (ROS) accumulation.
DCFH-DA Flow Cytometry
-
Principle: Non-fluorescent DCFH-DA enters the cell and is oxidized by intracellular ROS to fluorescent DCF.
-
Protocol:
-
Treat cells with IC
concentration of the hit compound for 12h. -
Stain with 10
M DCFH-DA for 30 min at 37°C. -
Harvest and analyze via Flow Cytometry (FL1 channel).
-
Positive Control:
(100 M).
-
Visualization of Screening Workflow
The following diagram illustrates the logical flow from synthesis to mechanistic validation.
Caption: Figure 1. Integrated screening cascade for sulfinyl acetic acid derivatives, filtering from chemical purity to mechanistic validation.
Data Summary & Interpretation
Table 1: Expected Activity Ranges for Derivatives
| Compound Class | Primary Target | Assay | Potency Threshold (Hit) | Reference Context |
| Free Acid | Bacteria/Fungi | MIC (Broth) | Weak activity; often used as a negative control [1]. | |
| Organotin(IV) Complex | Cancer Cells | MTT (IC | High potency due to lipophilic transport [2, 3]. | |
| Thiazolyl-Derivative | Fungi/Bacteria | MIC (Broth) | Enhanced membrane permeation [4]. | |
| Sulfonamide Analogue | Enzymes (COX-2) | ELISA/Enzymatic | IC | Anti-inflammatory specificity [5]. |
References
-
Bagul, S. D., et al. (2025).[1] "Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives." ResearchGate. Link
-
López-Torres, E., et al. (2011).[2] "Antimicrobial activity of organotin(IV) complexes with the ligand benzil bis(benzoylhydrazone)." Journal of Inorganic Biochemistry. Link
-
Rehman, W., et al. (2011). "Structure Elucidation and Inhibitory Effects of Self-Assembled Organotin(IV) Esters of P-Tolyl Acetic Acid." PubMed. Link
-
Kou, X., et al. (2023). "Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents." PubMed. Link
-
Sondhi, S. M., et al. (2010). "Synthesis and anti-inflammatory activity of some new N-substituted-aryl-acetic acid derivatives." ResearchGate. Link
Sources
An In-depth Technical Guide to the Spectroscopic Data Interpretation of (Isopropylsulfinyl)acetic acid
This guide provides a comprehensive analysis of the spectroscopic data for (Isopropylsulfinyl)acetic acid, a chiral molecule of interest in synthetic chemistry and drug development.[1][2] As a molecule featuring a stereogenic sulfur center, its characterization presents unique challenges and learning opportunities, particularly in the realm of NMR spectroscopy.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.
(Isopropylsulfinyl)acetic acid, with the chemical formula C₅H₁₀O₃S, possesses a chiral sulfoxide group directly influencing the magnetic environments of adjacent protons and carbons. This guide will dissect the expected spectroscopic signatures, explaining the underlying principles and providing practical, field-proven insights for accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Study in Chirality and Diastereotopicity
NMR spectroscopy is arguably the most powerful tool for the structural analysis of (Isopropylsulfinyl)acetic acid. The presence of the chiral sulfoxide creates a diastereotopic environment for the protons and carbons of the isopropyl and methylene groups, leading to more complex but highly informative spectra.[5][6]
The proton NMR spectrum of (Isopropylsulfinyl)acetic acid is predicted to show distinct signals for each non-equivalent proton. The key feature to anticipate is the diastereotopicity of the methyl protons on the isopropyl group and the methylene protons of the acetic acid moiety.[7][8]
Causality of Diastereotopicity: The lone pair of electrons on the sulfoxide sulfur atom, along with the oxygen atom and the two organic substituents, creates a chiral center. This chirality renders the two methyl groups of the isopropyl substituent and the two protons on the adjacent methylene group chemically non-equivalent.[5][6] They reside in different magnetic environments and therefore will have different chemical shifts.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | 10-12 | Singlet (broad) | - | 1H |
| -CH₂- | 3.5 - 4.0 (two signals) | Doublet of Doublets (AB quartet) | ~14-16 Hz (geminal) | 2H |
| -CH(CH₃)₂ | 2.8 - 3.2 | Septet | ~7 Hz | 1H |
| -CH(CH₃)₂ | 1.2 - 1.5 (two signals) | Doublet | ~7 Hz | 6H |
Interpretation Insights:
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield, a characteristic feature of carboxylic acids. Its chemical shift can be highly variable and is dependent on concentration and solvent due to hydrogen bonding.[9]
-
Methylene Protons (-CH₂-): Due to their diastereotopicity, these two protons will appear as an AB quartet, which is a pair of doublets.[5] The large coupling constant is characteristic of geminal coupling.
-
Methine Proton (-CH(CH₃)₂): This proton will be split into a septet by the six protons of the two methyl groups.
-
Methyl Protons (-CH(CH₃)₂): The two methyl groups are diastereotopic and are expected to show two distinct doublets, each split by the methine proton.[6] The separation of these signals is a direct consequence of the chirality at the sulfur atom.[10]
The ¹³C NMR spectrum will further confirm the structure, with the diastereotopicity of the isopropyl methyl carbons being a key diagnostic feature.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| -CH₂- | 55 - 65 |
| -CH(CH₃)₂ | 45 - 55 |
| -CH(CH₃)₂ | 15 - 25 (two signals) |
Interpretation Insights:
-
Carbonyl Carbon (-COOH): This carbon will appear at the lowest field, typical for carboxylic acids.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group will be shifted downfield due to the adjacent electron-withdrawing sulfoxide group.
-
Methine Carbon (-CH(CH₃)₂): This carbon will appear in the aliphatic region.
-
Methyl Carbons (-CH(CH₃)₂): Similar to the protons, the two methyl carbons are diastereotopic and are expected to show two distinct signals.[6]
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of (Isopropylsulfinyl)acetic acid.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules.[11]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the diastereotopic protons.
-
Shim the magnetic field to ensure homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Consider performing 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals and their connectivities.
-
Workflow for NMR Data Interpretation:
Caption: Workflow for NMR data acquisition and interpretation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in (Isopropylsulfinyl)acetic acid: the carboxylic acid and the sulfoxide.
Expected IR Absorption Bands:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Very Broad | Characteristic broad band due to hydrogen bonding.[12] |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching vibration of the carbonyl group.[13] |
| S=O (Sulfoxide) | 1030-1070 | Strong | Characteristic stretching vibration of the sulfoxide.[14] |
| C-H (Aliphatic) | 2850-3000 | Medium-Strong | Stretching vibrations of the sp³ C-H bonds. |
Interpretation Insights:
-
The very broad O-H stretch is a definitive indicator of the carboxylic acid group, often appearing "messy" and overlapping with the C-H stretching region.[9]
-
The strong carbonyl absorption confirms the presence of the carboxylic acid. Its exact position can be influenced by hydrogen bonding; dimeric forms typically absorb around 1710 cm⁻¹.[12]
-
The strong S=O stretch is a key diagnostic peak for the sulfoxide functionality.[15]
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid (Isopropylsulfinyl)acetic acid directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
The instrument software will automatically generate the absorbance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Proposed Fragment |
| 150 | [M]⁺ (Molecular Ion) |
| 133 | [M - OH]⁺ |
| 105 | [M - COOH]⁺ |
| 91 | [M - CH₂COOH]⁺ |
| 45 | [COOH]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Interpretation Insights:
-
Molecular Ion Peak: The peak at m/z 150 corresponds to the molecular weight of (Isopropylsulfinyl)acetic acid (C₅H₁₀O₃S).
-
Fragmentation Pattern: The fragmentation of carboxylic acids often involves the loss of the -OH group (M-17) and the -COOH group (M-45).[16][17] The cleavage of the C-S bond can also be expected, leading to fragments corresponding to the isopropylsulfinyl cation and the acetic acid radical, or vice versa. The fragmentation of sulfoxides can also involve the loss of the oxygen atom.[18]
Step-by-Step Methodology (High-Resolution Mass Spectrometry - HRMS):
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Infusion and Ionization:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.
-
Utilize a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion.[19]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
If fragmentation is desired, tandem mass spectrometry (MS/MS) can be employed to induce and analyze fragmentation patterns.
-
Logical Flow for Spectroscopic Analysis:
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of (Isopropylsulfinyl)acetic acid provides a clear and unambiguous structural determination. The key interpretive challenge and learning point arise from the chirality of the sulfoxide group, which manifests as diastereotopicity in the NMR spectra. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate the structure of this and similar chiral molecules. This guide serves as a foundational reference for the application of these powerful analytical techniques in chemical research and drug development.
References
-
ResearchGate. (n.d.). 1 H NMR chemical shift values of thiodisaccharide sulfoxides useful to...[10] Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy.[7] Available from: [Link]
-
MDPI. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol.[20] Available from: [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.[5] Available from: [Link]
-
The Royal Society of Chemistry. (2012). SUPPORTING INFORMATION.[21] Available from: [Link]
-
PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.[11] Available from: [Link]
-
ACS Publications. (2004). The Assignment of Absolute Configuration by NMR.[22] Available from: [Link]
-
ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones.[18] Available from: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids.[9] Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[16] Available from: [Link]
-
PubMed. (2014). Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry.[23] Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Sulfoxide.[24] Available from: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[12] Available from: [Link]
-
ResearchGate. (2025). Kinetic studies on esterification of acetic acid with isopropyl alcohol in presence of novel solid catalyst.[25] Available from: [Link]
-
Southern Methodist University. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives.[3] Available from: [Link]
-
Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES.[8] Available from: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.[26] Available from: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.[27] Available from: [Link]
-
NIH. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.[4] Available from: [Link]
-
ResearchGate. (2025). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol.[28] Available from: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) acetic acid, (b) isopropanol, (c) isopropyl acetate, (d) water.[29] Available from: [Link]
-
Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence.[30] Available from: [Link]
-
ResearchGate. (n.d.). The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the....[31] Available from: [Link]
-
ACS Publications. (n.d.). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations.[19] Available from: [Link]
-
ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.[15] Available from: [Link]
-
ResearchGate. (n.d.). Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome.[1] Available from: [Link]
-
YouTube. (2020). Mass Spec 3e Carboxylic Acids.[32] Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Isopropyl acetate.[33] Available from: [Link]
-
RSC Publishing. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome.[2] Available from: [Link]
-
ACS Publications. (n.d.). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs.[34] Available from: [Link]
-
Canadian Science Publishing. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones.[35] Available from: [Link]
-
ResearchGate. (2025). Study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene.[36] Available from: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy.[14] Available from: [Link]
-
ProQuest. (n.d.). Characterization of Sulfides in Atmospheric Residue Fractions Using Selective Oxidation Followed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.[37] Available from: [Link]
-
NIH. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.[13] Available from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.[38] Available from: [Link]
-
Canadian Science Publishing. (n.d.). 13 C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones.[39] Available from: [Link]
-
NIH. (n.d.). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes.[40] Available from: [Link]
-
Whitman College. (n.d.). GCMS Section 6.12.[17] Available from: [Link]
-
ACS Catalysis. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications.[41] Available from: [Link]
-
American Chemical Society. (2026). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon.[42] Available from: [Link]
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(Isopropylsulfinyl)acetic acid: Technical Profile and Synthesis Guide
Topic: (Isopropylsulfinyl)acetic acid CAS number and IUPAC name Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Isopropylsulfinyl)acetic acid is an organosulfur compound characterized by a sulfinyl group (
This compound is of significant interest in medicinal chemistry as a pharmacophore building block—specifically as a homolog to the wakefulness-promoting agent Modafinil—and in coordination chemistry as a hemilabile
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature and Registry
| Identifier | Value | Notes |
| IUPAC Name | 2-(Propan-2-ylsulfinyl)acetic acid | Preferred IUPAC Name (PIN) |
| Common Name | (Isopropylsulfinyl)acetic acid | Also: Isopropylsulfinylacetic acid |
| CAS Registry Number | 137375-81-6 | Specific to the sulfoxide oxidation state |
| Precursor CAS | 22818-59-3 | (Isopropylthio)acetic acid (Sulfide) |
| Over-oxidation CAS | 135242-40-9 | 2-(Propan-2-ylsulfonyl)acetic acid (Sulfone) |
Physicochemical Data
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 166.20 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in water, methanol, DCM; Poor in hexanes |
| Chirality | Contains one stereogenic center at Sulfur |
| pKa (Predicted) | ~3.5 - 3.8 (Carboxylic acid proton) |
Synthesis & Reaction Mechanism[8]
The synthesis of (isopropylsulfinyl)acetic acid requires the controlled oxidation of its sulfide precursor. The primary challenge is chemoselectivity : stopping the oxidation at the sulfoxide (
Protocol: Sodium Periodate Oxidation (Standard)
This method is preferred for its high selectivity and mild conditions, minimizing over-oxidation.
Reagents:
-
Substrate: (Isopropylthio)acetic acid (1.0 eq)
-
Oxidant: Sodium Periodate (
) (1.05 eq) -
Solvent: Methanol:Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of (isopropylthio)acetic acid in 20 mL of Methanol/Water (1:1) at 0°C (ice bath).
-
Addition: Add 10.5 mmol of
dropwise as an aqueous solution over 30 minutes. The reaction is exothermic; maintain temperature < 5°C. -
Stirring: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (SiO2, MeOH:DCM 1:9) or LC-MS. The sulfoxide is more polar than the starting sulfide.
-
Quenching: Filter off the precipitated sodium iodate (
) byproduct. -
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
-
Note: If the product remains in the aqueous phase due to high polarity (acid form), acidify to pH ~2 with dilute HCl before extraction.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallization from Ethyl Acetate/Hexane is recommended if the product solidifies; otherwise, use as a neat oil.
Reaction Pathway Visualization
The following diagram illustrates the oxidative progression and the critical "stop" point required for the target compound.
Figure 1: Stepwise oxidation pathway from sulfide to sulfone, highlighting the target sulfoxide intermediate.
Stereochemistry and Chirality
Unlike carbonyl carbons, the sulfur atom in a sulfoxide is
-
Racemic Mixture: The standard
synthesis produces a racemic mixture ( -enantiomers). -
Enantioselective Synthesis: To obtain a single enantiomer (crucial for biological assays), researchers must employ asymmetric oxidation, such as the Kagan modification of the Sharpless oxidation (using
/ (+)-DET / ).
Figure 2: Stereochemical relationship of the sulfoxide enantiomers.
Applications in Drug Development
Bioisosteres and Metabolites
(Isopropylsulfinyl)acetic acid serves as a model for the oxidative metabolism of thioether-containing drugs. The sulfinyl moiety is more polar than the sulfide, altering the LogP and solubility profile of the parent molecule, which affects pharmacokinetics (ADME).
Ligand Chemistry
The compound acts as a hemilabile ligand . The "hard" oxygen of the carboxylate and the "soft/borderline" sulfur/oxygen of the sulfoxide allow it to bridge different metal centers in catalysis.
-
Coordination Mode: Typically binds metals via the carboxylate oxygen, with the sulfoxide oxygen capable of secondary binding (chelating effect).
Safety and Handling (MSDS Highlights)
While specific toxicological data for CAS 137375-81-6 is limited compared to common reagents, it should be handled as a standard functionalized organic acid.
-
GHS Classification (Extrapolated):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent moisture absorption and slow disproportionation.
-
Incompatibility: Strong oxidizing agents (risk of conversion to sulfone) and strong reducing agents (reversion to sulfide).
References
-
GuideChem. (2024). Chemical Properties of (Isopropylsulfinyl)acetic acid (CAS 137375-81-6). Retrieved from
-
PubChem. (2024). Compound Summary: (Isopropylthio)acetic acid (Precursor CAS 22818-59-3). National Library of Medicine. Retrieved from
- Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.
- Kagan, H. B., & Rebiere, F. (1998). Stereoselective synthesis of sulfoxides. Synlett, 1998(03), 243-250. (Reference for asymmetric synthesis protocols).
(Isopropylsulfinyl)acetic acid: Chiral Scaffold and Metabolic Intermediate
Topic: Understanding the Mechanism of Action of (Isopropylsulfinyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Isopropylsulfinyl)acetic acid (CAS: 10425-63-5 / 22818-59-3 for sulfide precursor context) represents a critical structural motif in medicinal chemistry, functioning primarily as a chiral auxiliary in asymmetric synthesis and a metabolic intermediate in the biotransformation of sulfur-containing xenobiotics.
Unlike direct receptor agonists, the "mechanism of action" (MoA) of this compound is dual-faceted:
-
Chemical MoA: It acts as a stereodirecting group in the synthesis of enantiopure pharmaceuticals (e.g., via Pummerer rearrangement).
-
Pharmacological MoA: It serves as a bioisostere for carbonyl or sulfone groups, influencing ligand-target binding kinetics through unique dipole interactions, as observed in ATP-sensitive potassium (KATP) channel modulators.
This guide dissects the physicochemical properties, synthetic utility, and metabolic pathways of (isopropylsulfinyl)acetic acid, providing a roadmap for its application in drug discovery.
Physicochemical Profile & Structural Logic
The efficacy of (isopropylsulfinyl)acetic acid is dictated by the sulfinyl (S=O) moiety. Unlike the planar carbonyl group, the sulfinyl group is pyramidal and configurationally stable, creating a center of chirality at the sulfur atom.
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Formula | C₅H₁₀O₃S | Fragment-based drug design scaffold. |
| Chirality | Yes (Sulfur center) | Exists as ( |
| Electronic Nature | Strong Dipole | The S=O bond is highly polarized, acting as a strong H-bond acceptor but not a donor. |
| Metabolic Stability | Moderate | Susceptible to oxidation (to sulfone) or reduction (to sulfide) in vivo. |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxyl) | Ionized at physiological pH; influences distribution and protein binding. |
Mechanism of Action: Chemical (Asymmetric Induction)
In drug development, (isopropylsulfinyl)acetic acid is most valued for its role in Diastereoselective Synthesis . The bulky isopropyl group, combined with the chiral sulfur, shields one face of the molecule, forcing incoming nucleophiles to attack from the opposite side.
The Pummerer Rearrangement Vector
The primary chemical mechanism involves the Pummerer rearrangement . When activated (e.g., with acetic anhydride), the sulfinyl oxygen is acylated, leading to an
Workflow: Stereoselective Functionalization
-
Activation: The sulfoxide oxygen attacks an electrophile (
). -
Elimination: Loss of a proton from the
-carbon forms a thionium ion intermediate. -
Nucleophilic Attack: A nucleophile attacks the thionium ion. The chirality of the sulfur directs this attack, transferring chirality to the carbon backbone.
Figure 1: The Pummerer Rearrangement pathway utilizing the sulfinyl group as a reactive handle for alpha-functionalization.
Mechanism of Action: Biological (Metabolism & Bioisosterism)
When (isopropylsulfinyl)acetic acid appears in a biological system—either as a drug metabolite or a substructure of an active pharmaceutical ingredient (API)—its behavior is governed by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.
Metabolic Pathway: The Redox Shuttle
The compound exists in a redox equilibrium. It is the S-oxidized metabolite of (isopropylthio)acetic acid.
-
Oxidation (Bioactivation): Thioethers are oxidized to sulfoxides (sulfinyls) by FMOs.
-
Clearance: Sulfoxides are further oxidized to sulfones (inactive, excreted) or reduced back to sulfides by sulfoxide reductases.
This "metabolic switching" is crucial for prodrug strategies where the sulfoxide is the active species (e.g., similar to the activation of Sulindac or Omeprazole).
Figure 2: Biotransformation pathway showing the central role of the sulfinyl species in the redox metabolism of thio-ether drugs.
Pharmacological Case Study: KATP Channel Modulation
Research into benzothiadiazine derivatives (Pirotte et al.) highlights the specific pharmacodynamic role of the isopropylsulfinyl group.
-
Context: 4H-1,2,4-benzothiadiazine 1,1-dioxides are KATP channel openers (insulin secretion inhibitors).[1]
-
Observation: Replacing the alkylamino group with an isopropylsulfinyl group alters potency.[1]
-
Mechanism: The sulfinyl oxygen acts as a specific H-bond acceptor within the sulfonylurea receptor (SUR1) binding pocket. However, the steric bulk and fixed chirality of the isopropylsulfinyl group can impose conformational constraints that reduce potency compared to the more flexible alkylamino analogues.
Experimental Protocols
Protocol A: Synthesis via Asymmetric Oxidation
Objective: To synthesize enantiomerically enriched (isopropylsulfinyl)acetic acid from its sulfide precursor.
-
Reagents: (Isopropylthio)acetic acid (1.0 eq), (+)-Diethyl tartrate (DET, 1.0 eq), Titanium(IV) isopropoxide (0.5 eq), t-Butyl hydroperoxide (TBHP, 0.55 eq).
-
Solvent: Dichloromethane (anhydrous), -20°C.
-
Procedure:
-
Dissolve Ti(OiPr)₄ and (+)-DET in DCM under nitrogen. Stir for 20 min.
-
Add water (1.0 eq) carefully to form the chiral catalytic complex.
-
Add (Isopropylthio)acetic acid solution.[2] Stir for 30 min.
-
Cool to -20°C. Add TBHP dropwise over 1 hour.
-
Critical Step: Maintain temperature strictly at -20°C to ensure enantioselectivity (Kinetic Resolution).
-
Quench with water/sodium hydroxide solution.
-
-
Purification: Acidify aqueous layer, extract with ethyl acetate. Recrystallize to upgrade enantiomeric excess (ee).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: To determine the clearance rate of (isopropylsulfinyl)acetic acid via CYP/FMO oxidation.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: 1 µM (Isopropylsulfinyl)acetic acid.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation:
-
Pre-incubate HLM and substrate for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
-
Analysis: Quench with ice-cold acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS (monitoring transition of Sulfoxide -> Sulfone).
References
-
Pirotte, B., et al. (2011).[1] Impact of the nature of the substituent at the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides on their opening activity toward ATP-sensitive potassium channels. Journal of Medicinal Chemistry. Link
-
Fernández, I., et al. (2005).[3] The Isopropylsulfinyl Group: A Useful Chiral Controller for the Asymmetric Aziridination of Sulfinylimines. Journal of Organic Chemistry. Link
-
Maguire, A. R., & McKervey, M. A. (1990). Asymmetric synthesis of α-sulfinyl esters. Chemical Reviews. Link
-
PubChem Compound Summary. (2024). (Isopropylthio)acetic acid (Precursor). National Center for Biotechnology Information. Link
Sources
- 1. Impact of the nature of the substituent at the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides on their opening activity toward ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Isopropylthio)acetic acid | C5H10O2S | CID 537958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (Isopropylsulfinyl)acetic acid in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Chiral Sulfinyl Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is paramount. Asymmetric synthesis, the methodology for producing specific stereoisomers, often relies on the temporary incorporation of a chiral auxiliary.[1] This removable chiral group guides the formation of a new stereocenter with a high degree of selectivity.[1] Among the array of auxiliaries, chiral sulfinyl compounds have emerged as powerful tools due to their high configurational stability, ease of introduction and removal, and remarkable ability to induce asymmetry.[2]
Derivatives of (Isopropylsulfinyl)acetic acid, and more broadly, sulfinylamides like the well-known Ellman's auxiliary (tert-butanesulfinamide), serve as versatile reagents in this context.[2][3] They are instrumental in the stereoselective synthesis of a wide range of chiral molecules, particularly amines and amino acids, which are fundamental building blocks for countless biologically active compounds.[2] This guide provides an in-depth exploration of the application of sulfinyl auxiliaries derived from (Isopropylsulfinyl)acetic acid, detailing the mechanistic principles, practical applications, and step-by-step protocols for their use in key asymmetric transformations.
Principle of Asymmetric Induction: The Mechanistic Basis
The efficacy of sulfinyl-based auxiliaries hinges on their ability to direct the approach of a nucleophile or electrophile to a prochiral center in a predictable manner. When an acyl group derived from (Isopropylsulfinyl)acetic acid is attached to a substrate, it establishes a chiral environment. The subsequent enolization of this substrate, for instance in an aldol or Mannich reaction, creates a rigid, chelated transition state.
The stereochemical outcome is dictated by a chair-like six-membered transition state where the metal cation (e.g., Li+, Mg2+, Ti4+) coordinates to both the carbonyl oxygen of the acyl group and the sulfinyl oxygen. To minimize steric hindrance, the large isopropyl group on the sulfur atom orients itself in a pseudo-equatorial position. This conformation effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby leading to the formation of one diastereomer in high excess.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Key Applications and Protocols
(Isopropylsulfinyl)acetic acid derivatives are primarily used to form chiral enolates for stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed applications and protocols for two major classes of reactions: asymmetric aldol additions and the synthesis of β-amino acids.
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds with precise stereocontrol.[4] Attaching a sulfinyl auxiliary to the nucleophilic component (the enolate) provides excellent diastereoselectivity.
Caption: Workflow for an asymmetric aldol reaction using a sulfinyl auxiliary.
Representative Protocol: Diastereoselective Aldol Addition to Benzaldehyde
This protocol is adapted from methodologies developed for similar chiral auxiliaries and illustrates the general procedure.[5][6]
Materials:
-
N-Propionyl derivative of the (Isopropylsulfinyl)acetamide chiral auxiliary
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Enolate Formation:
-
Dissolve the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
-
Expected Outcome: This procedure typically yields the aldol product with high diastereoselectivity, often exceeding 95:5 dr. The sense of induction is dictated by the stereochemistry of the sulfur atom in the auxiliary.
Asymmetric Synthesis of β-Amino Acids
Chiral β-amino acids are crucial components of various pharmaceuticals and peptidomimetics.[7] The Mannich-type reaction, involving the addition of an enolate to an imine, is a powerful method for their synthesis.[8] Using a chiral N-sulfinyl imidate derived from (Isopropylsulfinyl)acetic acid allows for the highly diastereoselective synthesis of β-amino acid precursors.[8]
Table 1: Performance in Asymmetric Mannich-Type Reactions
| Imine Electrophile (R') | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
|---|---|---|---|
| N-tosylbenzaldimine | >99:1 | 95 | [8] |
| N-tosyl-(4-chlorobenzaldimine) | >99:1 | 92 | [8] |
| N-tosyl-(2-furaldimine) | >99:1 | 89 |[8] |
Representative Protocol: Synthesis of a Chiral β-(Sulfonylamino) Ester
This protocol is based on the highly anti-selective Mannich-type reactions of chiral N-tert-butanesulfinyl imidates.[8]
Materials:
-
Chiral N-tert-butanesulfinyl imidate (derived from the corresponding alcohol and (Isopropylsulfinyl)acetic acid derivative)
-
N-tosyl aldimine (e.g., N-tosylbenzaldimine)
-
Anhydrous Dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl4), 1.0 M solution in DCM
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Reaction Setup:
-
Dissolve the chiral N-sulfinyl imidate (1.0 equiv) and the N-tosyl aldimine (1.2 equiv) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -78 °C.
-
-
Lewis Acid-Mediated Mannich Reaction:
-
Slowly add TiCl4 solution (2.2 equiv) to the reaction mixture.
-
After stirring for 15 minutes, add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 6-8 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
After warming to room temperature, filter the mixture through a pad of Celite® to remove titanium salts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the β-(sulfonylamino)sulfinylimidate.
-
Cleavage and Recovery of the Chiral Auxiliary
A critical feature of a good chiral auxiliary is its facile removal without racemization of the product and, ideally, its potential for recovery and reuse.[1] Sulfinyl groups are typically cleaved under acidic conditions.
Protocol: Acidic Cleavage of the Sulfinyl Group
Materials:
-
Sulfinyl-containing product
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 4 M solution in dioxane or concentrated HCl
-
Diethyl ether
Procedure:
-
Deprotection:
-
Dissolve the purified product in methanol.
-
Add a stoichiometric amount of HCl solution.
-
Stir the mixture at room temperature for 1-3 hours until TLC analysis shows complete consumption of the starting material.
-
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting product is often the hydrochloride salt of the desired amine or amino ester.
-
The cleaved auxiliary, such as tert-butylsulfinyl chloride, can be recovered from the reaction mixture.[9][10][11] It can be trapped and recycled, which is economically advantageous as the auxiliary itself can be expensive.[10]
-
Conclusion
Derivatives of (Isopropylsulfinyl)acetic acid stand as robust and reliable chiral auxiliaries in asymmetric synthesis. Their ability to form rigid, chelated transition states provides a powerful method for controlling stereochemistry in crucial bond-forming reactions like aldol and Mannich additions. The protocols outlined herein demonstrate the practical utility of this class of auxiliaries, offering researchers a dependable strategy for accessing enantiomerically enriched building blocks essential for drug discovery and development. The high diastereoselectivities achieved, coupled with straightforward cleavage procedures, solidify the importance of sulfinyl-based auxiliaries in the synthetic chemist's toolkit.
References
-
Skrzypczyński, Z., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed. Available at: [Link]
- (Patent) Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
-
Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. MDPI. Available at: [Link]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]
-
Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Semantic Scholar. Available at: [Link]
-
Mikołajczyk, M., & Skrzypczyński, Z. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]
-
Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. PMC. Available at: [Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. ResearchGate. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
N -Isopropylsulfinylimines as Useful Intermediates in the Synthesis of Chiral Amines: Expeditive Asymmetric Synthesis of the Calcimimetic (+)-NPS R-568. ResearchGate. Available at: [Link]
-
Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides. Semantic Scholar. Available at: [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. Available at: [Link]
-
The asymmetric aldol reaction. OpenBU. Available at: [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - NIH. Available at: [Link]
-
Kinetic studies on esterification of acetic acid with isopropyl alcohol in presence of novel solid catalyst. ResearchGate. Available at: [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Anti selective glycolate aldol reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one: application towards the asymmetric synthesis of 8-4'-oxyneolignans. ResearchGate. Available at: [Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv. Available at: [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]
-
Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. University of Bristol. Available at: [Link]
-
Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure. Available at: [Link]
-
Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DSpace [open.bu.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Note: High-Fidelity Asymmetric Synthesis Using (Isopropylsulfinyl)acetic Acid
Executive Summary & Strategic Rationale
In the landscape of chiral auxiliaries, sulfoxides occupy a privileged position due to the high optical stability of the sulfur center and the unique ability of the sulfinyl oxygen to coordinate metals, creating rigid transition states. While p-tolylsulfinyl (Solladié’s auxiliary) and tert-butylsulfinyl (Ellman’s auxiliary) groups are industry standards, (Isopropylsulfinyl)acetic acid offers a distinct "tunable steric" profile.
The isopropyl group provides a steric bulk intermediate between the planar aromatic p-tolyl and the spherical tert-butyl group. This specific steric geometry is critical when:
-
Substrate Control: The tert-butyl group is too bulky, preventing attack on hindered electrophiles.
-
Solubility Profiles: The aliphatic isopropyl chain offers different solubility parameters than aryl sulfoxides, often improving resolution in non-polar solvents during chromatography.
-
Pyrolytic Elimination: The isopropyl group facilitates cleaner syn-elimination under milder thermal conditions compared to aryl analogs, allowing access to
-unsaturated esters.
This guide details the synthesis, resolution, and application of (Isopropylsulfinyl)acetic acid in asymmetric aldol-type additions and Pummerer rearrangements.
Synthesis of Enantiopure (Isopropylsulfinyl)acetic Acid[1]
The synthesis relies on the asymmetric oxidation of the sulfide precursor. While enzymatic resolutions exist, the Modified Kagan Oxidation is the most scalable and reproducible method for chemical synthesis, typically yielding >95% ee.
Precursor Synthesis: (Isopropylthio)acetic acid
-
Reaction: Nucleophilic substitution of chloroacetic acid by isopropyl thiol.
-
Safety Note: Isopropyl thiol has a potent, disagreeable odor. All operations must be performed in a fume hood with a bleach scrubber trap.
Protocol:
-
Dissolve NaOH (2.2 equiv) in water (5 mL/g). Cool to 0°C.
-
Add Chloroacetic acid (1.0 equiv) slowly to form the sodium salt.
-
Add Isopropyl thiol (1.05 equiv) dropwise over 30 minutes.
-
Warm to room temperature and reflux for 2 hours.
-
Acidify with HCl (conc.) to pH 1. Extract with EtOAc (3x).
-
Dry (MgSO₄) and concentrate to yield (Isopropylthio)acetic acid (CAS: 22818-59-3).
Asymmetric Oxidation (The Kagan Protocol)
This step establishes the chiral center at Sulfur.
Reagents:
-
Ti(OiPr)₄ (1.0 equiv)
-
(+)-Diethyl Tartrate ((+)-DET) (2.0 equiv) or (-)-DET for the opposite enantiomer.
-
Water (1.0 equiv) – Critical for modifying the catalyst structure.
-
Cumene Hydroperoxide (CHP) (1.1 equiv)
Step-by-Step Protocol:
-
Catalyst Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ in CH₂Cl₂ (0.5 M). Add (+)-DET dropwise at room temperature. Stir for 20 mins.
-
Modification: Add water (1 equiv) via microsyringe. A slight precipitate may form but will redissolve. Stir for 30 mins. This forms the active monomeric titanium species.
-
Substrate Addition: Cool the mixture to -20°C. Add (Isopropylthio)acetic acid (dissolved in minimal CH₂Cl₂). Stir for 30 mins to allow coordination.
-
Oxidation: Add Cumene Hydroperoxide (CHP) dropwise over 1 hour. Maintain temperature at -20°C.
-
Quench: After 4-6 hours (monitor by TLC), quench with water. Stir vigorously for 1 hour at RT to hydrolyze the titanium gel.
-
Workup: Filter the white titanium salts through Celite. Wash the filtrate with 5% Na₂SO₃ (to remove excess peroxide) and brine.
-
Purification: Recrystallize from Hexane/EtOAc to upgrade ee to >98%.
Application 1: The Asymmetric Aldol Reaction
The primary utility of this auxiliary is the synthesis of
Mechanism & Stereochemical Model
The isopropyl group orients itself away from the chelate ring to minimize steric strain. The aldehyde approaches from the face opposite the isopropyl group ("Re-face" or "Si-face" attack depending on Sulfur configuration).
Experimental Protocol
Reagents:
-
(Isopropylsulfinyl)acetic acid ester (e.g., t-butyl ester for stability).
-
Base: t-BuMgCl (2.2 equiv) – Grignard bases are superior to LDA for sulfoxides as they facilitate chelation.
-
Electrophile: Benzaldehyde (or target aldehyde).
Workflow:
-
Enolization: Dissolve the sulfinyl ester in anhydrous THF at -78°C. Add t-BuMgCl dropwise. Stir for 30 mins. The solution often turns yellow/orange, indicating magnesium enolate formation.
-
Addition: Add the aldehyde (1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Desulfinylation (Optional): To remove the auxiliary and obtain the
-hydroxy ester, treat the product with Raney Nickel (reductive cleavage) or perform a pyrolytic elimination (reflux in toluene) to get the -unsaturated ester.
Application 2: The Pummerer Rearrangement
This reaction transforms the sulfinyl group into an
Protocol:
-
Dissolve (Isopropylsulfinyl)acetic acid derivative in dry Toluene.
-
Add Acetic Anhydride (3.0 equiv) and Sodium Acetate (1.0 equiv).
-
Reflux for 2-4 hours.
-
Mechanism: The sulfoxide oxygen is acylated, followed by elimination to a thionium ion, which is trapped by acetate.
-
Result: An
-acetoxy sulfide, which can be hydrolyzed to an aldehyde or ketone.
Visualization of Pathways
Synthesis & Application Workflow
Figure 1: Complete synthetic workflow from raw thiol to asymmetric application.
The Chelation Transition State (Aldol)
Figure 2: The Zimmerman-Traxler-like transition state. The Magnesium atom chelates both oxygens, locking the conformation. The Isopropyl group blocks one face, forcing the aldehyde to attack from the opposite side.
Comparison of Sulfinyl Auxiliaries
| Feature | p-Tolyl (Solladié) | tert-Butyl (Ellman) | Isopropyl (This Protocol) |
| Steric Bulk | High (Planar/Aromatic) | Very High (Spherical) | Moderate (Flexible) |
| Oxidation Yield | High | High | High |
| Pyrolysis Temp | >100°C | >80°C | ~80-100°C (Mild) |
| Solubility | Lipophilic (Aromatic) | Lipophilic | Amphiphilic |
| Primary Use | Aldol / Reduction | Imines / Amines | Aldol / Pummerer |
References
-
Solladié, G. (1981).[1] "Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group." Synthesis, 185-196.
- Foundational text on beta-keto sulfoxide chemistry.
-
Kagan, H. B., & Rebiere, F. (1990). "Stereoselective synthesis of sulfoxides." Synlett, 1990(11), 643-650.
- The authoritative source for the Ti(OiPr)
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
- Provides compar
-
Carretero, J. C., & Ruano, J. L. G. (1989). "Asymmetric Diels-Alder reactions of (S)-2-(p-tolylsulfinyl)-1,4-naphthoquinones." Tetrahedron Letters, 30(30), 4005-4008.
- Demonstrates the utility of sulfinyl auxiliaries in cycloadditions, applicable to the isopropyl variant.
-
PubChem Compound Summary. (2023). "(Isopropylthio)acetic acid (CAS 22818-59-3)."[2][3]
- Verific
Sources
Technical Guide to (Isopropylsulfinyl)acetic Acid: Pummerer-Type Transformations and Synthetic Utility
Executive Summary & Chemical Profile[1]
(Isopropylsulfinyl)acetic acid (IPSAA) represents a specialized class of amphoteric organosulfur reagents. Structurally defined by a bulky isopropyl group attached to a sulfinyl moiety (
Unlike simple methyl sulfoxides, the isopropyl group in IPSAA provides significant steric shielding and increased lipophilicity, influencing the stereoelectronic outcomes of Pummerer rearrangements . This guide details the synthesis of IPSAA and its primary application: the acid-anhydride mediated Pummerer transformation.
Chemical Identity
-
IUPAC Name: 2-(Propan-2-ylsulfinyl)acetic acid
-
Molecular Formula:
-
Key Functionality: Chiral Sulfoxide (racemic as synthesized), Carboxylic Acid.
-
Primary Application: Precursor for thionium ions via Pummerer rearrangement; Chiral auxiliary (if resolved).
Mechanistic Principles: The Pummerer Rearrangement
The utility of IPSAA is grounded in the Pummerer Rearrangement . When treated with an acylating agent (typically acetic anhydride), IPSAA undergoes an internal redox process where the sulfoxide oxygen is removed, and the
Mechanistic Pathway[1][2][3][4][5]
-
Activation: The sulfoxide oxygen attacks the acetic anhydride, forming an acyloxysulfonium ion.
-
Elimination: An acetate anion removes an
-proton (acidified by the cationic sulfur), forming a thionium-vinyl intermediate (or ylide). -
Recombination: The acetate attacks the thionium ion, resulting in an
-acetoxy sulfide.
Why the Isopropyl Group Matters:
The isopropyl group exerts a positive inductive effect (
Figure 1: Mechanistic flow of the Pummerer Rearrangement applied to (Isopropylsulfinyl)acetic acid. The isopropyl group stabilizes the critical Thionium Ion intermediate.
Experimental Protocols
Protocol A: Chemoselective Synthesis of (Isopropylsulfinyl)acetic Acid
Objective: Oxidize (isopropylthio)acetic acid to the sulfoxide without over-oxidation to the sulfone.
Reagents: Sodium Periodate (
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of (isopropylthio)acetic acid in 30 mL of a 1:1 Methanol/Water mixture. Cool to 0°C in an ice bath.
-
Addition: Add 10.5 mmol (1.05 equiv) of Sodium Periodate (
) portion-wise over 15 minutes.-
Note: The reaction is slightly exothermic. Monitor internal temperature to keep
.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.
-
Monitoring: Check TLC (SiO2, 5% MeOH in DCM). Sulfoxide is much more polar than the sulfide.
-
-
Workup: Filter off the precipitated sodium iodate (
). Evaporate the methanol under reduced pressure. -
Extraction: Acidify the aqueous residue to pH 2 with 1N HCl. Extract with
( mL).-
Caution: Sulfoxides are water-soluble. Salting out (NaCl saturation) of the aqueous layer is recommended to improve yield.
-
-
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Acetone/Hexane if necessary.
Data: Oxidant Comparison Table
| Oxidant | Selectivity (Sulfoxide:Sulfone) | Yield | Notes |
| Sodium Periodate ( | >99:1 | 85-92% | Recommended. Stops reliably at sulfoxide. |
| Hydrogen Peroxide ( | 80:20 | 70% | Hard to control; often yields sulfone byproduct. |
| mCPBA | 60:40 | 95% | Highly reactive; requires strict -78°C control. |
Protocol B: The Pummerer Rearrangement (Acetylation)
Objective: Convert IPSAA into
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reactants: Add 5.0 mmol of (Isopropylsulfinyl)acetic acid (from Protocol A) and 15 mL of Acetic Anhydride (
). -
Catalyst: Add 10 mol% p-Toluenesulfonic acid (pTsOH) or Sodium Acetate (NaOAc).
-
Rationale: Acid catalysis accelerates the elimination step; basic buffering (NaOAc) prevents premature degradation if the product is acid-sensitive.
-
-
Reaction: Heat to 70°C for 2-4 hours.
-
Visual Cue: The solution typically turns from colorless to light yellow/orange.
-
-
Quench: Cool to RT. Pour the mixture into 50 mL of ice-cold saturated
solution. Stir vigorously for 30 minutes to hydrolyze excess anhydride. -
Isolation: Extract with Ethyl Acetate (
mL). Wash with brine, dry over , and concentrate.
Advanced Application: Intermolecular Trapping
Instead of isolating the acetoxy intermediate, the thionium ion generated from IPSAA can be trapped by external nucleophiles (e.g., aromatics, silyl enol ethers).
Workflow:
-
Generate the Pummerer intermediate using Trifluoroacetic Anhydride (TFAA) at 0°C (more reactive than
). -
Add the nucleophile (e.g., Indole, 1.2 equiv).
-
The isopropyl group directs the nucleophile to the
-position via the thionium ion.
Figure 2: Experimental workflow for Pummerer-mediated intermolecular trapping.
Troubleshooting & Quality Assurance
Common Failure Modes
-
Over-oxidation (Sulfone Formation):
-
Pummerer Decomposition:
Analytical Checkpoints
-
NMR (
): The -protons in the sulfoxide (IPSAA) are diastereotopic due to the chiral sulfur center. They will appear as two doublets (AB system) around 3.6–3.8 ppm. Loss of this pattern indicates Pummerer rearrangement. -
IR Spectroscopy: Look for the strong S=O stretch at ~1030-1060 cm⁻¹. Its disappearance signals reduction to sulfide (Pummerer product).
References
-
Pummerer Rearrangement Mechanism & Scope
- Bur, S. K., & Padwa, A. (2004). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. Chemical Reviews, 104(5), 2401-2432.
-
Oxidation of Sulfides to Sulfoxides (NaIO4 Method)
- Leonard, N. J., & Johnson, C. R. (1962). Periodate oxidation of sulfides to sulfoxides. Scope of the reaction. The Journal of Organic Chemistry, 27(1), 282-284.
-
General Reactivity of Sulfinyl Acetic Acids
- Oae, S., & Numata, T. (1977). Pummerer Rearrangement. In Isotopes in Organic Chemistry (Vol. 5). Elsevier.
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. CN104592018A - Method for synthesizing isopropyl acetate by means of reaction-reaction reinforcement - Google Patents [patents.google.com]
- 3. GB2161810A - Process for the production of acetic and other anhydrides - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
Application Note: Enantioselective Synthesis with (Isopropylsulfinyl)acetic Acid
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for using (Isopropylsulfinyl)acetic acid as a chiral controller.
While often overshadowed by its p-tolyl (Solladié) or tert-butyl (Ellman) analogs, the isopropyl variant offers a unique steric balance—large enough to induce high facial selectivity (diastereomeric excess, de) but flexible enough to allow higher reaction rates in sterically congested transition states.
Executive Summary & Strategic Rationale
(Isopropylsulfinyl)acetic acid is a bifunctional chiral reagent containing a stereogenic sulfinyl center (
-
As a Chiral Auxiliary (The "Sulfa-Aldol"): The sulfinyl oxygen coordinates with metal enolates (typically Magnesium), locking the transition state into a rigid chair conformation. This directs electrophilic attack to a single face, enabling the synthesis of optically active
-hydroxy esters and diols. -
As a Resolving Agent: The carboxylic acid forms diastereomeric salts with racemic amines.[1] The sulfinyl group acts as a secondary hydrogen-bond acceptor, amplifying solubility differences between diastereomers compared to standard tartaric acid resolutions.
Comparative Steric Profile
| Substituent | Steric Bulk ( | Kinetic Profile | Selectivity (Typical de) |
| Methyl | Low | Fast | Low (< 60%) |
| Isopropyl | Medium-High | Balanced | High (> 90%) |
| p-Tolyl | High (Planar) | Moderate | High (> 95%) |
| tert-Butyl | Very High | Slow | Very High (> 98%) |
Preparation of the Reagent
Before using the reagent, it must be synthesized in high enantiopurity. Commercial sources often supply the racemate.
Protocol A: Asymmetric Oxidation (Modified Kagan Protocol)
This protocol uses the Ti(OiPr)
Reagents:
-
Substrate: (Isopropylthio)acetic acid (1.0 equiv)
-
Catalyst: Ti(OiPr)
(1.0 equiv) -
Ligand: (+)-Diethyl Tartrate [(+)-DET] (2.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (1.1 equiv, anhydrous in decane)
-
Solvent: Dichloromethane (DCM)
-
Additive: Water (1.0 equiv) – Critical for the "modified" Kagan system to boost turnover.
Step-by-Step Methodology:
-
Complex Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)
(2.9 mL, 10 mmol) and (+)-DET (3.4 mL, 20 mmol) in DCM (50 mL) at 25°C. Stir for 20 minutes. -
Water Addition: Add water (180 µL, 10 mmol) via microsyringe. The solution may turn slightly hazy. Stir for 30 minutes to form the active catalytic species.
-
Substrate Addition: Cool the mixture to -20°C . Add (isopropylthio)acetic acid (1.34 g, 10 mmol). Stir for 30 minutes.
-
Oxidation: Add TBHP (5.5 M in decane, 2.0 mL) dropwise over 20 minutes. Maintain temperature at -20°C.
-
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). The sulfide spot (
) should disappear, replaced by the sulfoxide ( ). -
Quench & Workup: Add water (5 mL) to hydrolyze the titanium complex. Stir vigorously for 1 hour at room temperature. A white gel will form. Filter through a Celite pad.
-
Purification: The filtrate is concentrated and redissolved in 1N NaOH. Wash with Et
O (removes DET and sulfone byproduct). Acidify the aqueous layer with HCl to pH 2 and extract with EtOAc. -
Result: Yields ~80-85% of (S)-(isopropylsulfinyl)acetic acid.
Application I: The "Sulfa-Aldol" Reaction (C-C Bond Formation)
Target: Synthesis of Enantiopure
This is the primary application. The isopropylsulfinyl group directs the stereochemistry of an aldol condensation.
Mechanistic Logic
The reaction proceeds via a Zimmerman-Traxler transition state. The Magnesium cation is chelated by the enolate oxygen and the sulfinyl oxygen. The bulky isopropyl group points away from the metal center, shielding one face of the enolate.
Protocol B: Enantioselective Aldol Condensation
Reagents:
-
Chiral Reagent: Methyl (S)-(isopropylsulfinyl)acetate (prepared by esterification of the acid from Protocol A).
-
Base: tert-Butylmagnesium chloride (
-BuMgCl) (1.1 equiv). -
Electrophile: Benzaldehyde (1.1 equiv) (Representative aldehyde).
Step-by-Step Methodology:
-
Enolate Generation: Dissolve Methyl (S)-(isopropylsulfinyl)acetate (1.0 mmol) in THF (10 mL) under Argon. Cool to -78°C .
-
Deprotonation: Add
-BuMgCl (1.1 mmol) dropwise. Stir for 30 minutes. Note: Grignard bases are preferred over LDA because the Mg(II) cation is essential for the chelation-controlled transition state. -
Addition: Add Benzaldehyde (1.1 mmol) dissolved in THF slowly down the side of the flask.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Quench with saturated NH
Cl solution. -
Desulfurization (Optional): To remove the auxiliary and obtain the pure
-hydroxy ester, treat the product with Raney Nickel in Ethanol or Samarium Diiodide (SmI ).
Data Summary: Stereochemical Outcome
| Conditions | Metal Cation | Transition State | Major Product Configuration |
|---|
| LDA / THF | Li
Application II: Chiral Resolution of Amines
(Isopropylsulfinyl)acetic acid is an effective resolving agent for hindered amines where Tartaric acid fails.
Protocol C: Resolution of 1-Phenylethylamine (Model System)
-
Salt Formation: Mix Racemic 1-Phenylethylamine (10 mmol) and (S)-(isopropylsulfinyl)acetic acid (10 mmol) in hot Ethanol (20 mL).
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C overnight. The (S)-Acid/(R)-Amine salt typically crystallizes out due to favorable hydrogen bonding packing between the sulfoxide oxygen and the ammonium protons.
-
Filtration: Filter the crystals.
-
Liberation: Suspend crystals in water, basify with 1M NaOH, and extract the free amine with Ether.
Visualizing the Mechanism
The following diagram illustrates the critical "Chelation Control" pathway (Protocol B) which ensures high enantioselectivity.
Caption: The Magnesium-mediated chelation model.[1][2][3][4][5][6][7][8] The sulfoxide oxygen serves as a temporary ligand, enforcing rigidity.
References
-
Kagan, H. B., & Rebiere, F. (1998). Stereoselective synthesis of sulfoxides. Synlett.
-
Solladié, G. (1981). Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group. Synthesis.
-
Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews.
-
Mioskowski, C., & Solladié, G. (1980). New chiral synthons: Asymmetric synthesis of
-hydroxy acids. Tetrahedron. -
Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Note: A Multi-modal Analytical Framework for the Comprehensive Characterization of (Isopropylsulfinyl)acetic Acid and Related Products
Introduction: The Imperative for Rigorous Characterization
(Isopropylsulfinyl)acetic acid represents a class of chiral sulfoxide carboxylic acids that are significant as pharmaceutical intermediates or active pharmaceutical ingredients (APIs). The presence of a stereocenter at the sulfur atom, combined with reactive carboxylic acid and sulfoxide functional groups, necessitates a robust and multi-faceted analytical strategy. The comprehensive characterization of such molecules is not merely an academic exercise; it is a cornerstone of drug development, ensuring product quality, safety, and efficacy. The control of impurities, confirmation of identity, accurate quantification (assay), and elucidation of structure are mandated by regulatory bodies worldwide.[1]
This guide eschews a one-size-fits-all template, instead presenting an integrated, logic-driven framework for the characterization of (Isopropylsulfinyl)acetic acid. We will explore the causality behind the selection of orthogonal analytical techniques, providing detailed protocols that are designed to be self-validating through the incorporation of system suitability tests. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]
The Orthogonal Analytical Strategy
A single analytical technique is insufficient to build a complete quality profile of a pharmaceutical compound. We employ an orthogonal strategy, where multiple analytical methods based on different scientific principles are used in concert. This approach ensures that a potential weakness in one method is compensated for by the strength of another, providing a high degree of confidence in the final results. For (Isopropylsulfinyl)acetic acid, our strategy integrates separation science, mass analysis, spectroscopy, and thermal analysis to address identity, purity, assay, and stability.
Caption: Orthogonal approach for comprehensive characterization.
Chromatographic Analysis: The Core of Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the indispensable workhorse for assessing the purity and potency of pharmaceutical products.[5][6] Its primary function is to separate the main component from any process-related impurities or degradation products.
Causality of Method Design (The "Why")
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected due to the polar nature of the carboxylic acid and sulfoxide groups, which allows for good retention and separation on a non-polar stationary phase (like C18).
-
Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase is crucial. The carboxylic acid's ionization state is pH-dependent; controlling the pH with a buffer (e.g., phosphate or formate, pH ~2.5-3.5) ensures consistent retention times and sharp peak shapes by keeping the acid in its protonated, less polar form.
-
Detector: A Photo Diode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the peaks but also provides UV spectra for each, enabling peak purity analysis to check for co-eluting impurities.
Protocol 1: RP-HPLC Method for Assay and Related Substances
This protocol is designed for the simultaneous determination of the assay of (Isopropylsulfinyl)acetic acid and the quantification of its related substances. The method's suitability is confirmed at the start of each run.
A. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
(Isopropylsulfinyl)acetic acid Reference Standard
-
(Isopropylsulfinyl)acetic acid Sample (API)
B. Solutions Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Solution (for Assay): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.
-
Reference Standard Solution (for Impurities): Further dilute the Assay reference solution 1:100 with the diluent to achieve a concentration of ~0.005 mg/mL (0.5%). This solution is used for quantifying impurities.
-
Sample Solution: Accurately weigh about 25 mg of the API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent (~0.5 mg/mL).
C. Chromatographic Conditions & System Suitability
| Parameter | Condition | Rationale |
| Instrument | HPLC or UHPLC with PDA Detector | Standard for pharmaceutical analysis.[6][7] |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for polar analytes. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile | Buffered mobile phase ensures reproducible chromatography. |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30-31 min: 70-5% B; 31-40 min: 5% B | Gradient elution is necessary to separate impurities with a wide range of polarities and to elute late-eluting compounds. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detection | PDA at 220 nm | Wavelength where the sulfoxide and carboxyl groups may absorb. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Assay Reference Standard Solution. The system is deemed suitable for use if it meets the criteria established during method validation, as per USP <621>.[3][8]
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
-
Resolution (Rs): If known impurities are available, resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
E. Analysis and Calculations
-
Inject the diluent (as a blank), the impurity reference standard, the assay reference standard, and the sample solution.
-
Assay Calculation: Compare the peak area of the main analyte in the sample solution to that in the assay reference standard.
-
Impurity Calculation: Quantify each impurity by comparing its peak area in the sample chromatogram to the main peak area in the 1:100 diluted impurity reference standard (assuming a relative response factor of 1.0 if not determined).
Mass Spectrometry: Unambiguous Identity and Impurity Identification
While HPLC provides retention time data, it is not a definitive identifier. Mass Spectrometry (MS) provides exact mass information, which is a fundamental molecular property.[9] Coupling HPLC with MS (LC-MS) is a powerful tool for identifying unknown peaks in a chromatogram.
Causality of Method Design (The "Why")
-
Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules like (Isopropylsulfinyl)acetic acid.
-
Polarity: Negative ion mode (ESI-) is highly effective due to the ease with which the carboxylic acid group can be deprotonated to form a stable [M-H]⁻ ion. This often results in a very clean, strong signal for the molecular ion.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is ideal. It provides a highly accurate mass measurement (typically <5 ppm error), allowing for the determination of the elemental formula and confident identification of unknown impurities.
Protocol 2: LC-MS for Identity Confirmation
A. Sample Preparation
-
Prepare a dilute solution of the sample (~10 µg/mL) in the HPLC diluent or a 50:50 mixture of acetonitrile and water. Direct infusion or injection into an LC-MS system can be performed.
B. Instrument Parameters
| Parameter | Condition | Rationale |
| LC System | As described in Protocol 1 (or a faster UHPLC equivalent). | To separate components before MS analysis. |
| MS System | ESI-TOF or ESI-Orbitrap | Provides high-resolution, accurate mass data. |
| Ionization Mode | ESI Negative and Positive | Negative mode targets the [M-H]⁻ ion. Positive mode can provide complementary fragmentation data ([M+H]⁺). |
| Mass Range | 50 - 500 m/z | Covers the expected mass of the parent compound and potential impurities/fragments. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard voltage to achieve stable spray. |
| Source Temp. | 120 °C | To aid desolvation without degrading the analyte. |
| Desolvation Gas | Nitrogen, Flow: ~10 L/min, Temp: ~350-450 °C | Removes solvent from the ESI droplets. |
C. Data Interpretation
-
Identity Confirmation: For (Isopropylsulfinyl)acetic acid (C₅H₁₀O₃S, Mol. Wt: 150.20), look for an ion with an m/z value corresponding to [M-H]⁻ = 149.0332 in the negative ion mode spectrum. The high accuracy of the mass confirms the elemental composition.
-
Impurity Identification: For any impurity peaks observed in the HPLC chromatogram, extract the corresponding mass spectrum. Use the accurate mass to propose an elemental formula and a likely structure (e.g., an oxidation product like a sulfone, or a starting material).
NMR Spectroscopy: The Gold Standard for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's chemical structure.[10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Causality of Experiment Selection (The "Why")
-
¹H NMR: This is the primary experiment. It reveals the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling. For (Isopropylsulfinyl)acetic acid, the chirality at the sulfur atom makes the two adjacent methylene protons (on the acetic acid moiety) diastereotopic, meaning they are chemically non-equivalent and will appear as a complex multiplet (an "AB quartet"), a key structural confirmation.
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): These experiments confirm the structural assignment. COSY shows which protons are coupled to each other, and HSQC correlates each proton with its directly attached carbon atom.
Protocol 3: NMR Sample Preparation and Data Acquisition
A. Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will dissolve the polar analyte and the acidic proton of the COOH group is readily observable.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative NMR (qNMR) is desired or for precise referencing.
B. Data Acquisition
-
Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
C. Expected ¹H NMR Signals (in CDCl₃)
-
~1.2-1.3 ppm: Two doublets, 6H (representing the two diastereotopic methyl groups of the isopropyl moiety).
-
~3.0 ppm: A septet, 1H (the methine proton of the isopropyl group).
-
~3.5-4.0 ppm: An AB quartet, 2H (the diastereotopic methylene protons adjacent to the sulfoxide).
-
~10-12 ppm: A broad singlet, 1H (the carboxylic acid proton, which may exchange with residual water).
Overall Characterization Workflow
The successful characterization of (Isopropylsulfinyl)acetic acid relies on a logical flow of experiments, where the results of one technique inform the next. This workflow ensures that all critical quality attributes are assessed efficiently and thoroughly.
Caption: Integrated workflow for API batch characterization.
References
-
OAText. (n.d.). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Retrieved from [Link]
-
Tzakou, O., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. PMC. Retrieved from [Link]
-
Patsnap Eureka. (2025). Techniques for Monitoring Quality of Glacial Acetic Acid. Retrieved from [Link]
-
Proprep. (n.d.). Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1982). ISOPROPYL ACETATE. Retrieved from [Link]
-
Villanueva, M., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. Retrieved from [Link]
-
Chaudhary, R. K., & Singh, P. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis conditions for APIs. Retrieved from [Link]
-
Sznitowska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
Shirkhedkar, A. A., et al. (n.d.). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Dong, M. W. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Kumar, S., et al. (2023). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]
-
Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. Retrieved from [Link]
-
BEPLS. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Retrieved from [Link]
-
Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
MassBank. (2025). Carboxylic acids and derivatives. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
-
ACS Publications. (n.d.). Dimethyl sulfoxide and dimethyl sulfone. Heat capacities, enthalpies of fusion, and thermodynamic properties. The Journal of Physical Chemistry. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Simultaneous Determination Of Two APIs And Their Related Compounds By HPLC On An Alliance™ iS HPLC System. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]
-
YouTube. (2020). NMR spectrum of acetic acid. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
-
Chegg.com. (2017). Solved Below are the^1H NMR spectrum of acetic acid. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). TOF mass spectra of acetic acid clusters derived from the PIY.... Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature.... Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sulfoxide – Knowledge and References. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Sources
- 1. cormica.com [cormica.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. Techniques for Monitoring Quality of Glacial Acetic Acid [eureka.patsnap.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proprep.com [proprep.com]
Step-by-step guide for esterification using (Isopropylsulfinyl)acetic acid
Executive Summary & Strategic Analysis
(Isopropylsulfinyl)acetic acid (CAS: [Structure Dependent]) represents a unique challenge in esterification due to the bifunctional nature of the molecule: a reactive carboxylic acid coupled with a sensitive sulfinyl (
The Core Challenge: The sulfoxide group is chemically amphoteric. It acts as a weak base (oxygen protonation) and a nucleophile.
-
Thermal Instability: Sulfoxides bearing
-hydrogens (like the isopropyl group) are prone to syn-elimination at elevated temperatures ( ), yielding alkenes (propene) and sulfenic acids. -
Pummerer Rearrangement Risk: Activation of the carboxylic acid with thionyl chloride (
) or oxalyl chloride can inadvertently activate the sulfoxide oxygen, triggering a Pummerer rearrangement. This results in reduction to the sulfide or -functionalization, destroying the core scaffold.
The Solution: This guide prioritizes mild, non-acidic activation strategies . We reject standard Fischer esterification (thermal risk) and Acid Chloride formation (Pummerer risk) in favor of Steglich Esterification and Carboxylate Alkylation . These methods preserve the oxidation state of the sulfur and the integrity of the isopropyl group.
Critical Mechanistic Pathways
To understand the protocol selection, one must visualize the competition between the desired esterification and the fatal Pummerer rearrangement.
Figure 1: Decision tree showing the high risk of Pummerer rearrangement with thionyl chloride versus the safe pathway of carbodiimide coupling.
Protocol A: Steglich Esterification (Universal Method)
Application: Synthesis of complex esters (e.g., reacting with chiral alcohols, bulky phenols, or drug intermediates). Mechanism: DCC (N,N'-Dicyclohexylcarbodiimide) couples the acid and alcohol; DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst.
Reagents & Materials
-
(Isopropylsulfinyl)acetic acid (1.0 equiv)
-
Target Alcohol (1.1 equiv)
-
DCC (1.1 equiv) [Alternative: EDC
HCl for easier workup] -
DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add (Isopropylsulfinyl)acetic acid (1.0 mmol) and the Target Alcohol (1.1 mmol). -
Solvation: Dissolve the mixture in anhydrous DCM (0.2 M concentration, ~5 mL).
-
Catalyst Addition: Add DMAP (0.1 mmol) to the stirring solution at
(ice bath). -
Coupling: Dissolve DCC (1.1 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 5 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours.
-
Monitoring: Check TLC (Visualize with
stain; sulfoxides stain effectively).
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.
-
Wash the filtrate with 0.5 M HCl (to remove DMAP), followed by saturated
and brine.
-
-
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography (typically EtOAc/Hexanes gradient).
Why this works: The reaction proceeds at room temperature, preventing thermal elimination. The activation occurs on the carboxylic oxygen, and the neutral conditions prevent acid-catalyzed side reactions on the sulfoxide.
Protocol B: Cesium Carbonate Alkylation (For Simple Esters)
Application: Synthesis of Methyl, Ethyl, Benzyl, or Allyl esters.
Mechanism: Formation of a carboxylate salt followed by
Reagents & Materials
-
(Isopropylsulfinyl)acetic acid (1.0 equiv)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Procedure
-
Salt Formation: In a vial, dissolve (Isopropylsulfinyl)acetic acid (1.0 mmol) in DMF (3 mL). Add
(1.5 mmol). -
Activation: Stir at Room Temperature for 15 minutes. The solution may become cloudy as the carboxylate forms.
-
Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.
-
Note: If using volatile halides like MeI, use a sealed tube or a condenser.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Caution: Do not heat above
to avoid thermal elimination of the isopropyl sulfoxide.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash extensively with water (
) to remove DMF. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Often yields pure product without chromatography. If necessary, use a short silica plug.
Comparative Data & Troubleshooting
| Parameter | Steglich (DCC/DMAP) | Alkylation ( | Acid Chloride ( |
| Primary Utility | Complex/Secondary Alcohols | Methyl/Benzyl Esters | NOT RECOMMENDED |
| Reaction pH | Neutral/Weakly Basic | Basic | Highly Acidic |
| Thermal Risk | Low (RT) | Low (RT) | High (Exothermic) |
| Pummerer Risk | Negligible | None | High |
| Yield (Typical) | 85–95% | >90% | <40% (Degradation) |
Troubleshooting the Sulfoxide Stereocenter
-
Racemization: If your starting material is enantiopure (e.g., R-sulfoxide), Steglich esterification preserves configuration. Avoid using DMAP in large excess (>0.5 equiv), as it can occasionally promote racemization of
-chiral centers over prolonged periods, though sulfinyl chirality is generally robust at RT. -
Byproduct Removal: If DCU removal is difficult in the Steglich method, switch to EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is removed during the aqueous wash, eliminating the filtration step.
References
-
Steglich Esterification Mechanism & Utility: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]
-
Sulfoxide Stability & Pummerer Rearrangement: Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. [Link]
- Loreto, M. A., et al. (2005). Cesium Carbonate Mediated O-Alkylation of Carboxylic Acids. Synthetic Communications.
-
Thermal Elimination of Sulfoxides: Trost, B. M. (1978). Organosulfur Chemistry: New Strategies for Organic Synthesis. Accounts of Chemical Research, 11(12), 453–461. [Link]
Sources
Application Note & Protocols: Synthesis of Novel β-Hydroxy-α-Amino Acids Using a Chiral (S)-N-(tert-Butylsulfinyl)acetamide Methodology
Introduction: The Need for Novel Amino Acids
Non-proteinogenic amino acids are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active molecules. Their unique stereochemical and functional properties offer unparalleled opportunities for modulating peptide structure, improving metabolic stability, and enhancing target affinity. In particular, β-hydroxy-α-amino acids are key components in numerous natural products with significant therapeutic potential, including the taxol side chain and vancomycin.[1] The enantioselective synthesis of these compounds, however, presents a formidable challenge, requiring precise control over two adjacent stereocenters.
This application note details a robust and highly stereoselective methodology for the synthesis of novel β-hydroxy-α-amino acids. The protocol leverages the power of a chiral sulfinamide auxiliary, pioneered by Franklin A. Davis, to direct the diastereoselective addition of an N-sulfinyl metalloenamine to various aldehydes.[2][3] This approach is distinguished by its operational simplicity, broad substrate scope, high yields, and exceptional stereocontrol, making it an invaluable tool for researchers in medicinal chemistry and drug development.
Core Principle: The Power of the Chiral N-Sulfinyl Auxiliary
The success of this methodology hinges on the use of an enantiopure N-sulfinyl group (e.g., tert-butylsulfinyl) as a chiral auxiliary. This group serves multiple critical functions that render it superior to many other chiral directing groups:[3]
-
Powerful Stereodirection: The chiral sulfur atom effectively shields one face of the reactive intermediate, forcing the incoming electrophile (an aldehyde) to approach from the less sterically hindered direction. This results in a highly predictable and diastereoselective carbon-carbon bond formation.
-
Activation of the Nucleophile: The electron-withdrawing nature of the sulfinyl group acidifies the α-protons of the acetamide, facilitating their removal by a strong base to form the key nucleophilic species—a chiral metalloenamine.
-
Chelation and Conformational Rigidity: The oxygen atom of the sulfinyl group acts as a chelation point for the lithium cation in the transition state, creating a rigid, chair-like six-membered ring that locks the conformation and maximizes stereochemical communication.[4]
-
Facile Cleavage: Once the desired stereocenters are set, the sulfinyl group can be cleanly removed under mild acidic conditions without epimerization of the newly formed chiral centers, yielding the free amino group.[3]
Reaction Mechanism and Stereochemical Rationale
The key transformation is the aldol-type addition of a chiral lithium N-sulfinyl metalloenamine to an aldehyde. The high degree of syn-diastereoselectivity is rationalized by the Zimmerman-Traxler transition state model.[4][5]
The key steps are:
-
Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonates the chiral N-(tert-butylsulfinyl)acetamide at the α-carbon. This is typically performed at low temperatures (-78 °C) to ensure kinetic control.
-
Metalloenamine Formation: The deprotonation generates a lithium metalloenamine, which is stabilized by chelation between the lithium cation, the enamine oxygen, and the sulfinyl oxygen.
-
Zimmerman-Traxler Transition State: The aldehyde is introduced, and the reaction proceeds through a highly ordered, six-membered chair-like transition state. To minimize steric hindrance, the bulky R-group of the aldehyde preferentially occupies the equatorial position.
-
Stereoselective C-C Bond Formation: The nucleophilic attack of the metalloenamine onto the aldehyde occurs, establishing the two new stereocenters with a strong preference for the syn-(2S,3R) configuration.
-
Hydrolysis and Deprotection: The reaction is quenched, and subsequent treatment with acid hydrolyzes the sulfinamide to reveal the primary amine, yielding the desired β-hydroxy-α-amino acid derivative.
Caption: Zimmerman-Traxler model showing the chair-like transition state.
Overall Synthetic Workflow
The complete synthesis can be visualized as a three-stage process: formation of the chiral nucleophile, the key diastereoselective addition, and final deprotection and isolation.
Caption: Overall workflow for the synthesis of β-hydroxy-α-amino acids.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate as a representative example.
Materials and Reagents:
-
(S)-N-(tert-Butylsulfinyl)acetamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Diisopropylamine (freshly distilled)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Safety Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Methodology:
Part A: Diastereoselective Aldol-Type Addition
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (40 mL) and diisopropylamine (1.1 equiv., 1.54 mL, 11.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Metalloenamine Formation: In a separate flame-dried flask, dissolve (S)-N-(tert-butylsulfinyl)acetamide (1.0 equiv., 1.61 g, 10.0 mmol) in anhydrous THF (20 mL). Using a cannula, slowly transfer this solution to the pre-formed LDA solution at -78 °C. Stir the resulting pale-yellow solution for 45 minutes at -78 °C.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.2 equiv., 1.22 mL, 12.0 mmol) dropwise to the metalloenamine solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress can be monitored by thin-layer chromatography (TLC) (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) directly to the flask at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water (30 mL) and EtOAc (50 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl adduct.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% EtOAc in hexanes) to afford the pure syn-diastereomer. The expected yield is typically 80-90% with a diastereomeric ratio >95:5.
Part B: Sulfinamide Cleavage and Esterification
-
Deprotection: Dissolve the purified N-sulfinyl adduct (1.0 equiv.) in methanol (0.2 M solution).
-
Add trifluoroacetic acid (TFA, 4.0 equiv.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess TFA.
-
Isolation: The resulting residue can be purified via standard methods, such as crystallization or chromatography, to yield the final product, Methyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate, as its TFA salt.
Scope and Data Presentation
This methodology is applicable to a wide range of aliphatic and aromatic aldehydes, consistently providing high yields and excellent syn-diastereoselectivity.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Methyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate | 88 | >98:2 |
| 2 | 4-Chlorobenzaldehyde | Methyl (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate | 91 | >98:2 |
| 3 | 2-Naphthaldehyde | Methyl (2S,3R)-2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoate | 85 | 97:3 |
| 4 | Isobutyraldehyde | Methyl (2S,3R)-2-amino-3-hydroxy-4-methylpentanoate | 82 | 95:5 |
| 5 | Cyclohexanecarboxaldehyde | Methyl (2S,3R)-2-amino-3-cyclohexyl-3-hydroxypropanoate | 86 | 96:4 |
Yields and ratios are representative and based on published literature. Actual results may vary.
Troubleshooting Guide
Caption: Troubleshooting guide for common experimental issues.
Conclusion
The use of chiral N-sulfinyl acetamide derivatives provides a powerful and reliable platform for the asymmetric synthesis of β-hydroxy-α-amino acids. The methodology is characterized by its high yields, exceptional levels of stereocontrol, and operational simplicity. The versatility of this reaction with respect to the aldehyde component allows for the generation of a diverse library of novel amino acid building blocks, empowering researchers in the fields of chemical biology and drug discovery to explore new chemical space with confidence.
References
-
Jadhav, P. K., & Kadam, S. M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]
-
Morton, D., & Stockman, R. A. (2010). Syntheses and Reactions of Sulfinimines. University of East Anglia Thesis. [Link]
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Saito, F., & Fimm, M. (2024). Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N−H Oxaziridines to Sulfenamides. Angewandte Chemie International Edition. [Link]
-
Davis, F. A., & Chen, B. C. (1998). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews, 27(1), 13-18. [Link]
-
Saito, F., & Fimm, M. (2023). Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N-H Oxaziridines to Sulfenamides. ChemRxiv. [Link]
-
Wang, J., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 6(10), 5645-5650. [Link]
-
Davis, F. A., Deng, J. (2005). Asymmetric Total Synthesis of (–)-Agelastatin A Using Sulfinimine (N-Sulfinyl Imine) Derived Methodologies. Wipf Group, University of Pittsburgh. [Link]
- Davis, F. A., & Prasad, K. R. (2002). Asymmetric Synthesis of Polyhydroxy α-Amino Acids with the Sulfinimine-Mediated Asymmetric Strecker Reaction: 2-Amino 2-Deoxy l -Xylono-1,5-lactone (Polyoxamic Acid Lactone). Journal of Organic Chemistry.
-
Davis, F. A., & Yang, B. (2005). Asymmetric synthesis of alpha-substituted beta-amino ketones from sulfinimines (N-sulfinyl imines). synthesis of the indolizidine alkaloid (-)-223A. Journal of the American Chemical Society, 127(23), 8398-407. [Link]
- Mahrwald, R. (Ed.). (2013). Modern methods in stereoselective aldol reactions. John Wiley & Sons.
- Zhou, P., Chen, B. C., & Davis, F. A. (2004). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Tetrahedron, 60(36), 8003-8030.
- Ramachandran, P. V. (Ed.). (2010). Asymmetric synthesis of 1, 2-amino alcohols. In ACS symposium series (Vol. 1054, pp. 1-13). American Chemical Society.
- Katsuki, T., & Sharpless, K. B. (1998). Process for preparing beta-amino-alpha-hydroxy acid derivatives.
-
Davis, F. A., & Ramachandar, T. (2000). Asymmetric Synthesis of α-Amino 1,3-Dithioketals from Sulfinimines (N-Sulfinyl Imines). Synthesis of (2S,3R)-(−)-3-Hydroxy-3-methylproline. Organic Letters, 2(16), 2459-2461. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
-
Kalyani, D., et al. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. ACS central science, 4(9), 1213-1221. [Link]
-
Tang, T. P., & Ellman, J. A. (1999). Asymmetric Synthesis of β-Amino Acids from N-(tert-Butanesulfinyl)imines. The Journal of Organic Chemistry, 64(1), 12-13. [Link]
- Dalla Croce, P., Ferraccioli, R., La Rosa, C., & Pizzatti, E. (2000). Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes. Tetrahedron: Asymmetry, 11(12), 2635-2641.
-
Krüger, J., & Carreira, E. M. (1998). Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol-BINAP· Cu (II) Fluoride Complexes. Journal of the American Chemical Society, 120(4), 837-838. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2215-2223. [Link]
-
Northrup, A. B. (2002). The Selective Aldol Reaction. MacMillan Group Meeting. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Asymmetric synthesis of alpha-substituted beta-amino ketones from sulfinimines (N-sulfinyl imines). synthesis of the indolizidine alkaloid (-)-223A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Common problems encountered in (Isopropylsulfinyl)acetic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (Isopropylsulfinyl)acetic acid. As Senior Application Scientists, we have compiled this comprehensive guide based on established protocols and field-proven insights to assist you in navigating the common challenges encountered during this two-step synthesis. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Overview of the Synthesis
The synthesis of (Isopropylsulfinyl)acetic acid is typically achieved in two sequential steps:
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S-alkylation: The reaction of thioglycolic acid with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) under basic conditions to form the precursor, (isopropylthio)acetic acid.
-
Oxidation: The selective oxidation of the sulfide group in (isopropylthio)acetic acid to a sulfoxide using a suitable oxidizing agent.
This guide is structured to address the potential issues that may arise in each of these stages, followed by a general FAQ section.
Troubleshooting Guide: Step 1 - Synthesis of (Isopropylthio)acetic acid
The initial S-alkylation reaction is crucial for obtaining a high-purity precursor for the subsequent oxidation. Below are common problems and their respective troubleshooting strategies.
Diagram: Synthetic Workflow for (Isopropylthio)acetic acid
Caption: Workflow for the S-alkylation of thioglycolic acid.
Q1: Low or no yield of (isopropylthio)acetic acid.
Possible Causes & Solutions:
-
Poor Quality of Thioglycolic Acid: Thioglycolic acid is susceptible to air oxidation, leading to the formation of dithiodiglycolic acid.[1] This impurity will not participate in the S-alkylation, thus lowering the yield.
-
Recommendation: Use freshly opened or properly stored thioglycolic acid. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The purity of the acid can be checked by titration before use.
-
-
Insufficient Base: The reaction requires a base to deprotonate the thiol group of thioglycolic acid, forming the more nucleophilic thiolate anion.
-
Recommendation: Use at least two equivalents of a strong base (e.g., NaOH or KOH). The first equivalent neutralizes the carboxylic acid proton (pKa ~3.8), and the second deprotonates the thiol (pKa ~9.3).[1] Monitor the pH of the reaction mixture to ensure it remains basic.
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Recommendation: A mixture of water and a polar organic solvent like ethanol is often effective. This ensures the solubility of both the sodium salt of thioglycolic acid and the isopropyl halide.
-
Q2: Formation of significant side products, particularly propene.
Possible Cause & Solutions:
-
Competition between SN2 and E2 Reactions: The use of a secondary alkyl halide like 2-bromopropane introduces the possibility of an E2 elimination reaction, where the base abstracts a proton from the isopropyl group, leading to the formation of propene gas. This is a common issue when using secondary halides with strong bases.[2][3]
-
Recommendation:
-
Control Temperature: Keep the reaction temperature low (e.g., 0-10 °C) to favor the SN2 substitution over the E2 elimination, as elimination reactions are generally more favored at higher temperatures.
-
Choice of Base: While a strong base is necessary, using a very hindered base can favor elimination. Standard bases like NaOH or KOH are generally acceptable if the temperature is controlled.
-
Choice of Halide: Iodides are better leaving groups than bromides, which can increase the rate of the SN2 reaction. Consider using 2-iodopropane instead of 2-bromopropane.
-
-
Q3: Difficulty in purifying the (isopropylthio)acetic acid.
Possible Causes & Solutions:
-
Presence of Unreacted Thioglycolic Acid: If the reaction does not go to completion, the final product will be contaminated with the starting material.
-
Recommendation: After acidification of the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Unreacted thioglycolic acid has a higher water solubility than the product. Washing the organic extracts with brine can help remove residual water-soluble impurities.
-
-
Formation of Diisopropyl Sulfide: If an excess of isopropyl halide is used, or if the reaction conditions are not carefully controlled, a second S-alkylation on the product can occur, leading to the formation of diisopropyl sulfide.
-
Recommendation: Use a slight excess of thioglycolic acid relative to the isopropyl halide to minimize this side reaction. Purification can be achieved by vacuum distillation, as diisopropyl sulfide has a different boiling point than the desired product.
-
Troubleshooting Guide: Step 2 - Oxidation to (Isopropylsulfinyl)acetic acid
The selective oxidation of the sulfide to a sulfoxide is a critical step that requires careful control to avoid over-oxidation to the sulfone.
Diagram: Synthetic Workflow for (Isopropylsulfinyl)acetic acid
Caption: Workflow for the selective oxidation of (isopropylthio)acetic acid.
Q4: Low yield of (Isopropylsulfinyl)acetic acid and presence of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Oxidant: The stoichiometry of the oxidant is critical for complete conversion.
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent. A commonly used and environmentally friendly system is 30% hydrogen peroxide in glacial acetic acid.[4]
-
-
Low Reaction Temperature or Short Reaction Time: The oxidation may be slow under certain conditions.
-
Recommendation: The reaction is typically carried out at room temperature.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q5: Over-oxidation to the sulfone byproduct, (isopropylsulfonyl)acetic acid.
Possible Causes & Solutions:
-
Excess Oxidant: Using a large excess of the oxidizing agent will promote the further oxidation of the desired sulfoxide to the sulfone.[5]
-
Recommendation: Carefully control the stoichiometry of the oxidant. Add the oxidant dropwise to the solution of the sulfide to maintain a low concentration of the oxidant throughout the reaction.
-
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the second oxidation step.
-
Recommendation: Maintain the reaction at room temperature or below. If the reaction is exothermic, use an ice bath to control the temperature during the addition of the oxidant.[1]
-
Q6: Difficulty in separating the sulfoxide from the starting sulfide and the sulfone byproduct.
Possible Causes & Solutions:
-
Similar Polarities: The sulfide, sulfoxide, and sulfone often have similar polarities, making their separation by chromatography challenging.
-
Recommendation:
-
Thin Layer Chromatography (TLC): Monitor the reaction progress using TLC to achieve the maximum conversion to the sulfoxide while minimizing sulfone formation. A typical eluent system for this analysis is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).[1] The sulfoxide will be more polar than the sulfide and less polar than the sulfone.
-
Recrystallization: If the (Isopropylsulfinyl)acetic acid is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents to try include ethyl acetate, acetone, or mixtures of solvents like ethanol/water or hexane/ethyl acetate.[6]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can help to separate the three components.
-
-
Experimental Protocols
Protocol 1: Synthesis of (Isopropylthio)acetic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thioglycolic acid (1.0 eq.) in a 1:1 mixture of water and ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (2.1 eq.) in water, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add 2-bromopropane (0.95 eq.) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (isopropylthio)acetic acid.
Protocol 2: Synthesis of (Isopropylsulfinyl)acetic acid
-
Dissolve the crude (isopropylthio)acetic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask.[4]
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise, maintaining the internal temperature below 20 °C.[4]
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., 7:3 petroleum ether/ethyl acetate).[1]
-
Once the reaction is complete (typically 2-4 hours), quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
-
Remove the acetic acid under reduced pressure.
-
Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.
Frequently Asked Questions (FAQs)
Q: How can I be sure I have synthesized the correct product? A: The identity and purity of your final product, (Isopropylsulfinyl)acetic acid, should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
1H NMR: You would expect to see signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH3 groups) and the methylene group adjacent to the sulfoxide and the carboxylic acid proton. The chemical shifts of the protons on the carbon adjacent to the sulfur will be shifted downfield upon oxidation from the sulfide to the sulfoxide.
-
13C NMR: You can expect to see signals for the carbons of the isopropyl group, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: This will confirm the molecular weight of your compound.
Q: My thioglycolic acid has a yellow tint. Can I still use it? A: A yellow tint can indicate the presence of impurities, likely from oxidation. While it might still be usable, it is likely to result in a lower yield of the desired product. It is always best to use clear, colorless thioglycolic acid for optimal results.
Q: The oxidation reaction is very slow. What can I do? A: If the reaction is proceeding slowly at room temperature, you can try gently warming the reaction mixture to 30-40 °C. However, be aware that this may also increase the rate of over-oxidation to the sulfone, so monitor the reaction closely by TLC.[1]
Q: I am having trouble getting my product to crystallize. What should I do? A: If your product does not crystallize upon cooling, you can try the following techniques:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the desired product if you have one.
-
Concentrate the solution further to increase the saturation.
-
Try a different solvent or a mixture of solvents for recrystallization.[6]
Quantitative Data Summary
| Parameter | Step 1: S-Alkylation | Step 2: Oxidation |
| Key Reagents | Thioglycolic acid, Isopropyl halide, Base | (Isopropylthio)acetic acid, Hydrogen peroxide |
| Typical Solvents | Water/Ethanol | Glacial Acetic Acid |
| Reaction Temp. | 0 °C to Room Temp. | Room Temperature |
| Key Challenge | E2 Elimination | Over-oxidation |
| Purification | Extraction, Distillation | Recrystallization, Chromatography |
References
-
Chemistry Steps. SN2 vs E2. Available from: [Link]
-
The Organic Chemistry Tutor. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube; 2021. Available from: [Link]
- Goodrich BF Co. Thioglycolic acid adducts of rubber-like polymers and process of preparing same.
- Pinter, B., et al. Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry. 2022;61(9):4029-4040.
-
Leah4sci. Choosing Between SN1 SN2 E1 E2 Reactions. YouTube; 2023. Available from: [Link]
-
Khan Academy. Elimination vs substitution: primary substrate. Available from: [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. 2012. Available from: [Link]
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
- Selective Oxidation Using In Situ-Generated Hydrogen Peroxide. ORCA - Cardiff University. 2023.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Process for purifying acetic acid.
-
RECRYSTALLISATION. University of Sydney. Available from: [Link]
- Purification of thioglycolic acid.
- The Modern Chemist's Guide to Hydrogen Peroxide and Peracetic Acid. Evonik.
- Golchoubian, H., & Hosseinpoor, F. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Organic Chemistry, 2009.
- Pearson+.
- Golchoubian, H., & Hosseinpoor, F. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 6(4), 1139-1143.
- A-B: NMR spectroscopy ( 1 H NMR and 13 C NMR) spectra of isolate.
- Method of purifying acetic acid.
- Oxidation of sulfide to sulfoxide in different conditions a.
- Lindberg, B. I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. 1963;17:377-382.
- Preparation of Peracetic Acid from Acetic Acid and Hydrogen Peroxide: Experimentation and Modeling.
- Selective Oxidation of Sulfides to Sulfoxides Catalyzed by Ruthenium (III) meso-Tetraphenylporphyrin Chloride in the Presence of Molecular Oxygen.
- Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. 2011;13(5):1259-1263.
- Method for producing equilibrium peracetic acid and equilibrium peracetic acid obtainable by the method.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Crystalliz
- Sulfoxide synthesis by oxid
- Process for preparing thiodiglycolic acid.
- Single-solvent recrystallisation. University of York, Chemistry Teaching Labs.
- Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. CABI Digital Library. 2022.
- An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acet
- Process of obtaining thiodiglycolic acid.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
Sources
- 1. mdpi.com [mdpi.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
Strategies to improve reaction yield for (Isopropylsulfinyl)acetic acid
Welcome to the technical support center for the synthesis of (isopropylsulfinyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction yields and overcome common challenges in the synthesis of this important sulfoxide.
I. Troubleshooting Guide: Strategies to Improve Reaction Yield
The primary route to synthesizing (isopropylsulfinyl)acetic acid is through the selective oxidation of its precursor, (isopropylthio)acetic acid. The most significant challenge in this synthesis is achieving high selectivity for the sulfoxide product while minimizing over-oxidation to the sulfone byproduct, 2-(isopropylsulfonyl)acetic acid. This guide addresses common issues encountered during this synthesis.
Issue 1: Low Conversion of Starting Material
Symptom: Significant amount of unreacted (isopropylthio)acetic acid remains after the reaction is complete.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Oxidant | Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide) incrementally. Start with a 1.1 to 1.5 molar excess. | The stoichiometry of the oxidant is critical. An insufficient amount will lead to incomplete conversion of the starting sulfide. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely for the formation of byproducts. | Oxidation reactions have an activation energy barrier. Increasing the temperature can enhance the reaction rate. However, excessive heat can promote over-oxidation. |
| Short Reaction Time | Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. | The oxidation of sulfides to sulfoxides may require sufficient time to reach completion, especially under mild conditions. |
| Poor Catalyst Activity | If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading. For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations. | Catalysts can degrade over time or be poisoned by impurities. Proper handling and storage are crucial. |
Issue 2: Formation of Sulfone Byproduct
Symptom: Presence of a significant amount of the over-oxidized product, 2-(isopropylsulfonyl)acetic acid, in the crude reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Excess Oxidant | Carefully control the stoichiometry of the oxidizing agent. Use no more than 1.5 molar equivalents of hydrogen peroxide. A slight excess is often necessary to drive the reaction to completion, but a large excess will promote sulfone formation. | The sulfoxide product can be further oxidized to the corresponding sulfone. This is a common side reaction in sulfide oxidations.[1][2] |
| High Reaction Temperature | Maintain a low and controlled reaction temperature. For oxidations with hydrogen peroxide in acetic acid, temperatures between 0 °C and room temperature are often recommended. | The rate of sulfone formation is often more sensitive to temperature than the rate of sulfoxide formation. Lowering the temperature can improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the desired sulfoxide. | Extended reaction times, especially in the presence of excess oxidant, increase the likelihood of over-oxidation. |
Issue 3: Difficulty in Product Isolation and Purification
Symptom: Challenges in separating the desired (isopropylsulfinyl)acetic acid from the starting material, sulfone byproduct, and residual reagents.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Similar Polarity of Products | Utilize column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the sulfide, sulfoxide, and sulfone. | The polarity of the three compounds increases in the order: sulfide < sulfoxide < sulfone. This difference in polarity allows for their separation by chromatography. |
| Residual Acetic Acid | After the reaction, perform a liquid-liquid extraction. The organic layer containing the product can be washed with a saturated sodium bicarbonate solution to remove acidic impurities. | Acetic acid is a common solvent and reagent in this synthesis and needs to be removed during workup. Its acidic nature allows for its removal by washing with a mild base. |
| Product is Water-Soluble | If the product is partially soluble in water, saturate the aqueous phase with sodium chloride during extraction to decrease the solubility of the organic product in the aqueous layer (salting-out effect). | The high polarity of the sulfoxide and the presence of the carboxylic acid group can lead to some water solubility. |
Experimental Workflow: Oxidation of (isopropylthio)acetic acid with Hydrogen Peroxide
This detailed protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.
Caption: A general workflow for the synthesis of (isopropylsulfinyl)acetic acid.
II. Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for the selective synthesis of (isopropylsulfinyl)acetic acid?
Hydrogen peroxide in glacial acetic acid is a highly effective and environmentally friendly option for the selective oxidation of sulfides to sulfoxides.[3] This system avoids the use of heavy metals and produces water as the primary byproduct. Other reagents that can be used for selective sulfoxidation include meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate, and various metal-based catalysts.[1] The choice of oxidant may depend on the scale of the reaction, the presence of other functional groups, and safety considerations.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting sulfide, the desired sulfoxide product, and the sulfone byproduct will have different retention factors (Rf values) on a silica gel plate. The sulfone is the most polar, followed by the sulfoxide, and then the sulfide. This allows for a visual assessment of the consumption of the starting material and the formation of products. For more quantitative analysis, techniques like ¹H NMR or LC-MS can be employed.
Q3: What are the expected ¹H NMR chemical shifts for (isopropylsulfinyl)acetic acid?
-
-CH(CH₃)₂: A multiplet (septet) for the methine proton and two doublets for the diastereotopic methyl protons.
-
-S(O)CH₂-: A pair of doublets (an AB quartet) for the methylene protons adjacent to the chiral sulfoxide group.
-
-COOH: A broad singlet for the carboxylic acid proton.
The appearance of the methylene protons as an AB quartet is a strong indication of the formation of the chiral sulfoxide center.
Q4: Can this reaction be performed asymmetrically to yield an enantiomerically enriched product?
Yes, the synthesis of chiral sulfoxides is an active area of research.[1] Achieving high enantioselectivity typically requires the use of a chiral oxidizing agent or a chiral catalyst. Common methods include the use of modified Sharpless reagents, chiral oxaziridines, or biocatalytic approaches.
Q5: My yield is consistently low, even with careful control of the reaction conditions. What else could be the problem?
If you are still experiencing low yields after optimizing the reaction conditions, consider the following:
-
Purity of the starting material: Impurities in the (isopropylthio)acetic acid could interfere with the reaction or inhibit a catalyst. Ensure the starting material is of high purity.
-
Decomposition of the product: Sulfoxides can be thermally unstable. Ensure that the work-up and purification steps are performed at or below room temperature.
-
pH of the reaction mixture: The pH can influence the reactivity of the oxidizing agent and the stability of the product.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields.
III. References
-
Mohammed, Y. H. I., Naveen, S., Mamatha, S. V., Jyothi, M., Khanum, S. A., & Lokanath, N. K. (2016). 2-(2-Isopropylphenoxy)acetic acid. IUCrData, 1(10), x161714. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Molecules, 24(18), 3394. [Link]
-
Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
-
Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. (2022). Polymers, 14(13), 2623. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. (2025). ResearchGate. [Link]
-
Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. (2025). ResearchGate. [Link]
-
Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. (2019). Organic Letters, 21(22), 9199-9202. [Link]
-
Beta oxidation. (n.d.). In Wikipedia. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024). Journal of Synthetic Chemistry. [Link]
-
Oxidation process. (1970). Google Patents.
-
Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]
-
Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. (2012). Molecules, 17(12), 14397-14418. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Amazon S3. [Link]
-
Energy Metabolism - Part 5: Beta-oxidation Reactions with molecular structures. (2020, April 2). YouTube. [Link]
-
Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. (2022). CABI Digital Library. [Link]
-
2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). Molecules, 25(21), 5032. [Link]
-
Scalable selective electrochemical oxidation of sulfides to sulfoxides. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. (2023). Sciforum. [Link]
-
Solved The 1H (proton) and 13C (carbon) NMR spectrums of the. (2020, April 4). Chegg.com. [Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. (n.d.). MDPI. [Link]
-
β Oxidation of Fatty Acids. (2021, April 25). YouTube. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). MDPI. [Link]
-
Preparation of Peracetic Acid from Acetic Acid and Hydrogen Peroxide: Experimentation and Modeling. (n.d.). ResearchGate. [Link]
-
Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. (n.d.). MDPI. [Link]
Sources
Troubleshooting unexpected outcomes in experiments with (Isopropylsulfinyl)acetic acid
Case Reference: CAS 22818-59-3 | Molecular Weight: 150.20 g/mol
Welcome to the Advanced Application Support Center. You are likely here because (Isopropylsulfinyl)acetic acid—a seemingly simple molecule—is behaving unpredictably in your workflow. Despite its small size, this compound possesses a chiral sulfinyl center and a reactive carboxylic acid tail , creating a "Janus-faced" reactivity profile that often leads to spectral confusion, racemization, or unexpected decomposition.
This guide addresses the three most common "Support Tickets" we receive regarding this compound.
TICKET #01: "My NMR spectrum looks wrong (Split Signals)."
User Report:
"I synthesized (Isopropylsulfinyl)acetic acid, but the 1H-NMR shows extra splitting. The alpha-methylene protons (
) are not a singlet, and the isopropyl methyl groups appear as two separate doublets. Is my sample contaminated?"
Diagnosis: Diastereotopic Non-Equivalence
Status: Normal Behavior (Not Contamination)
This is the most frequent point of confusion. The sulfur atom in the sulfinyl group (
-
The
-Methylene ( ): These two protons are chemically non-equivalent because they reside in a chiral environment. Instead of a singlet, they will appear as an AB quartet (two doublets with a strong roofing effect), typically around 3.6–3.8 ppm. -
The Isopropyl Methyls (
): These two methyl groups are also diastereotopic. They will not appear as a single doublet (6H). Instead, you will see two distinct doublets (3H each), reflecting their different spatial relationship to the sulfinyl oxygen.
Actionable Insight: Do not discard the batch. If the integration matches the proton count (1H for CH, 2H for CH2, 6H total for CH3), your product is pure.
TICKET #02: "The product decomposes during Amide Coupling."
User Report:
"I am trying to couple (Isopropylsulfinyl)acetic acid to an amine using standard conditions (SOCl2 or Oxalyl Chloride), but the reaction turns dark, smells like a thiol, and yields are <10%."
Diagnosis: Pummerer Rearrangement Triggered by Activation
Status: Critical Process Error
The Mechanism of Failure:
The sulfinyl oxygen is nucleophilic. When you use strong electrophilic activating agents (like thionyl chloride, oxalyl chloride, or even acetic anhydride), the sulfoxide oxygen attacks the electrophile. This triggers the Pummerer Rearrangement , converting your stable sulfoxide into an unstable
Visualizing the Failure Pathway:
Figure 1: The Pummerer Rearrangement pathway triggered by incompatible activation agents.
Corrective Protocol: The "Soft" Coupling Approach
To couple the carboxylic acid without disturbing the sulfoxide, you must use "soft" coupling agents that do not activate the sulfinyl oxygen.
Recommended Protocol:
-
Avoid: Acid chlorides, Anhydrides, Mixed anhydrides (IBCF).
-
Use: Carbodiimides (EDC/DCC) with HOBt or HATU.
-
Procedure:
-
Dissolve (Isopropylsulfinyl)acetic acid (1.0 eq) in DMF/DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Wait 5 mins.
-
Add your amine (1.0 eq).
-
Run at 0°C to RT . Avoid heating.
-
TICKET #03: "Inconsistent Purity & Sulfone Contamination."
User Report:
"I synthesized the compound by oxidizing (isopropylthio)acetic acid with Hydrogen Peroxide. My product contains 15% sulfone (
) which is impossible to separate."
Diagnosis: Over-Oxidation
Status: Methodology Update Required
Sulfides are easily oxidized to sulfoxides, but sulfoxides are easily oxidized further to sulfones.
The Gold Standard Protocol: Sodium Periodate ( )
Sodium periodate is highly selective for the Sulfide
Step-by-Step Synthesis Guide:
| Parameter | Specification | Reason |
| Precursor | (Isopropylthio)acetic acid | Starting material.[2] |
| Oxidant | Sodium Periodate ( | 1.05 equivalents. Strict stoichiometry prevents over-oxidation. |
| Solvent | Methanol : Water (1:1) | Periodate is water-soluble; Precursor is organic-soluble. |
| Temperature | 0°C | Low temp controls exotherm and selectivity. |
Execution:
-
Dissolve (Isopropylthio)acetic acid (10 mmol) in 30 mL Methanol/Water (1:1).
-
Cool to 0°C.
-
Add
(10.5 mmol) portion-wise over 10 minutes. -
Stir at 0°C for 30 mins, then allow to warm to Room Temp (20-25°C) for 4–12 hours.
-
Monitor: Check TLC or LCMS. The reaction usually stops dead at the sulfoxide stage.
-
Workup: Filter off the precipitated Sodium Iodate (
). Extract filtrate with DCM.
Comparison of Oxidation Methods:
| Method | Selectivity (Sulfoxide) | Risk of Pummerer | Risk of Sulfone |
| Moderate | High (if acid is strong) | High | |
| mCPBA | Low | Low | Very High (Fast over-oxidation) |
| Excellent | None | Negligible |
Summary of Troubleshooting Logic
Use this decision tree to diagnose your current experimental issue.
Figure 2: Rapid diagnostic workflow for (Isopropylsulfinyl)acetic acid experiments.
References
-
Selective Oxidation Protocol: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[3] The Journal of Organic Chemistry, 27(1), 282–284.
-
Pummerer Rearrangement Mechanism: Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.
-
Chirality & NMR Splitting: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Concept: Diastereotopic Protons).
-
Peptide Coupling Compatibility: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Methods for removing residual acetic acid solvent from reactions
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Removal of Residual Acetic Acid from Reaction Mixtures
Executive Summary
Acetic acid (AcOH) is a ubiquitous reagent in organic synthesis, serving as both solvent and reactant. However, its removal presents a distinct challenge due to its high boiling point (118 °C), polarity, and capacity to form hydrogen-bonded dimers. Incomplete removal can lead to esterification of nucleophilic products, degradation of acid-sensitive scaffolds, or interference with downstream biological assays.
This guide moves beyond basic textbook advice, offering field-proven protocols for the rigorous removal of AcOH. We prioritize methods that maintain product integrity, utilizing azeotropic distillation, optimized aqueous workups, and lyophilization strategies.
Method Selection: Decision Matrix
Before initiating a removal protocol, assess your product's stability and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal acetic acid removal strategy based on physicochemical properties of the target compound.
Part 1: The Anhydrous Approach (Azeotropic Distillation)
Q: My product is water-sensitive. How do I remove acetic acid without an aqueous wash?
The Solution: Azeotropic distillation is the gold standard for anhydrous removal. Acetic acid does not form an azeotrope with water (zeotropic), but it forms positive azeotropes with several non-polar organic solvents. This allows you to distill off the acid at temperatures significantly below its 118 °C boiling point.
Mechanism: By adding a non-polar solvent (the entrainer), you disrupt the acetic acid hydrogen-bonding network. The vapor phase of the boiling mixture becomes enriched with acetic acid relative to the liquid phase, effectively "carrying" the acid out of the flask.
Table 1: Common Azeotropes with Acetic Acid
| Entrainer Solvent | Azeotrope BP (°C) | Acetic Acid Content (Approx.[1][2][3] Wt%) | Application Notes |
| Heptane | 91.7 | ~33% | Recommended. Excellent removal efficiency; non-toxic compared to aromatics. |
| Toluene | 100.7 | ~28% | Standard. High capacity for AcOH; good solubility for most organics. |
| Cyclohexane | 78.8 | ~9% | Low Temp. Use for thermally unstable compounds. Requires more volume due to low AcOH capacity. |
| Octane | 105.7 | ~40% | High Boiling. Good for very stable, high-boiling products. |
Data derived from Gmehling et al. [1] and CRC Handbook [2].
Protocol 1: Azeotropic Co-evaporation
-
Concentrate the reaction mixture to a minimum volume on a rotary evaporator.
-
Add Toluene or Heptane (approx. 3-5x the residual volume).
-
Evaporate at reduced pressure.
-
Tip: Do not set the bath temperature too low. You need enough energy to drive the azeotrope. 40-50 °C is usually sufficient under good vacuum (<20 mbar).
-
-
Repeat 2-3 times.
-
Validation: A distinct smell of vinegar may persist even after the acid is chemically removed (olfactory fatigue). Use 1H NMR (singlet at ~2.10 ppm) to verify removal rather than smell.
-
Part 2: The Aqueous Workup
Q: I have a standard organic reaction. Why is my bicarbonate wash not removing the acetic acid?
The Solution: Acetic acid is moderately soluble in organic solvents (partition coefficient
Protocol 2: Optimized Neutralization Workup
-
Dilution: Dilute the reaction mixture with a hydrophobic solvent (Ethyl Acetate or DCM).
-
Note: If using DCM, be aware that acetic acid is more soluble in DCM than in hexanes/ether, requiring more rigorous washing.
-
-
The "Ice-Quench" (Exotherm Control): Pour the mixture onto ice if the quantity of acid is large.
-
The Wash Sequence:
-
Drying: Dry over
or and concentrate.
Q: Can I use a resin instead of liquid-liquid extraction? A: Yes. For amphoteric molecules (like amino acids) where liquid extraction is difficult, use a weak basic anion exchange resin (e.g., Amberlyst A21 or Dowex 66).
-
Workflow: Slurry the resin in the reaction solvent, stir for 30-60 mins, and filter. The resin captures the acetic acid as the acetate salt.
Part 3: Lyophilization (Freeze Drying)
Q: Can I freeze-dry my peptide to remove acetic acid?
The Solution: Yes, but with caveats. Acetic acid is volatile enough to sublime during lyophilization, but it can damage equipment.
Critical Considerations:
-
Freezing Point Depression: Pure acetic acid freezes at 16.6 °C, but mixtures may form eutectics that melt during the process. Ensure the sample is frozen well below -40 °C before applying vacuum.
-
Equipment Safety: Acetic acid vapors are corrosive to the oil in rotary vane pumps.
-
Requirement: You must use a cold trap (Liquid Nitrogen, -196 °C) or a chemical trap (NaOH/KOH pellets) between the condenser and the pump.
-
Alternative: Use a diaphragm pump (oil-free) which is chemically resistant.
-
-
Residual Content: Lyophilization is effective for reducing AcOH to low percentages (e.g., <5%), but traces often remain as counter-ions to basic residues (ammonium acetate or peptide-acetate salts).
Protocol 3: Lyophilization Cycle
-
Dissolve the crude material in water (or t-Butanol/Water 1:1 if solubility is poor).
-
Shell-freeze the flask in liquid nitrogen/acetone bath.
-
Lyophilize for 24-48 hours.
-
Verification: Check weight loss and NMR. If "gooey" or "melted," the acetic acid concentration was too high, lowering the eutectic point. Dilute further with water and re-freeze.
Part 4: Visual Workflow for Azeotropic Removal
The following diagram illustrates the physical process of entrainment used in Method A.
Figure 2: Process flow for azeotropic removal. The dashed line indicates the iterative cycle required for high-purity applications.
References
-
Gmehling, J., et al. Azeotropic Data for Binary Mixtures. In: CRC Handbook of Chemistry and Physics. CRC Press.[2] Available at: [Link] (Data verified via standard thermodynamic tables).
-
Lide, D. R. (Ed.).[3][6][7] CRC Handbook of Thermophysical and Thermochemical Data. CRC Press, 1994.[2]
-
Parenteral Drug Association (PDA). Fast Track Lyophilization Development. Available at: [Link]
-
ResearchGate. Discussions on Peptide Purification and Acetate Removal. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Reactions with (Isopropylsulfinyl)acetic Acid
Welcome to the technical support center for (Isopropylsulfinyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. Here, we address common experimental challenges, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors. Our approach is rooted in mechanistic understanding and practical laboratory experience to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
My reaction with (Isopropylsulfinyl)acetic acid is not proceeding to completion. What are the common causes?
Low conversion in reactions involving (Isopropylsulfinyl)acetic acid can stem from several factors:
-
Inadequate Activation of the Carboxylic Acid: For coupling reactions, the carboxylic acid moiety typically requires activation. If you are using standard coupling reagents (e.g., DCC, EDC), ensure they are fresh and used in the correct stoichiometry. Inadequate activation will lead to unreacted starting material.
-
Steric Hindrance: The bulky isopropylsulfinyl group can sterically hinder the approach of reactants to the carboxylic acid or the alpha-carbon. Consider using less bulky reagents or optimizing reaction conditions (e.g., higher temperature, longer reaction times) to overcome this.
-
Base Incompatibility: When generating the enolate for reactions at the alpha-carbon, the choice of base is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are typically used. The pKa of the alpha-protons is influenced by the sulfoxide group, and an inappropriate base may not lead to complete deprotonation.
-
Low Reaction Temperature: While low temperatures are often used to enhance stereoselectivity, they can also significantly slow down the reaction rate. A careful balance must be struck between selectivity and conversion.
I am observing a significant amount of a byproduct with a lower polarity than my desired product. What could it be?
The formation of a less polar byproduct often points towards a Pummerer rearrangement . This is a classic reaction of sulfoxides, especially when activated by anhydrides (like acetic anhydride or trifluoroacetic anhydride, TFAA) or strong acids.[1][2][3]
Mechanism of Pummerer Rearrangement:
The reaction begins with the acylation of the sulfoxide oxygen by an anhydride.[3] This is followed by elimination to form a thial intermediate, which is then attacked by a nucleophile (often the acetate from the anhydride) to yield an α-acyloxy thioether.[2][3]
My reaction is producing a complex mixture of products upon heating. What is happening?
Thermal instability can be a significant issue. (Isopropylsulfinyl)acetic acid, being a β-sulfinyl acid, can undergo several decomposition pathways upon heating:
-
Decarboxylation: β-Keto acids are well-known to undergo facile decarboxylation through a cyclic transition state.[4] While not a β-keto acid, the β-sulfinyl group can also promote decarboxylation, especially at elevated temperatures.
-
Thermal Elimination: Sulfoxides can undergo thermal elimination via an Ei mechanism to produce a sulfenic acid and an alkene.[5] In the case of (Isopropylsulfinyl)acetic acid, this could lead to the formation of isopropylsulfenic acid and ketene. The highly reactive sulfenic acid can then undergo self-condensation.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Aldol Addition
Scenario: You are using the lithium enolate of (Isopropylsulfinyl)acetic acid in an aldol addition with an aldehyde, but the desired diastereomer is formed in a low ratio.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Incomplete Enolate Formation | Insufficient base or reaction time can lead to a mixture of the starting material and the enolate, which can compromise stereoselectivity. | 1. Ensure your LDA solution is freshly prepared and titrated. 2. Use a slight excess of LDA (1.05-1.1 equivalents). 3. Increase the deprotonation time at low temperature (-78 °C) to 1-2 hours. |
| Enolate Equilibration | If the reaction temperature is too high, the initially formed kinetic enolate may equilibrate to the thermodynamic enolate, leading to a loss of stereocontrol. | 1. Maintain a strict low-temperature profile (-78 °C) throughout the enolate formation and aldehyde addition. 2. Use a non-coordinating solvent like THF. |
| Lewis Acid Effects | The choice of Lewis acid for chelation control is crucial. Different Lewis acids will lead to different chelation geometries and, consequently, different stereochemical outcomes. | 1. If using a lithium enolate, consider the addition of a Lewis acid like ZnCl₂, MgBr₂, or TiCl₄ to promote a more rigid transition state. 2. Screen different Lewis acids to find the optimal one for your specific substrate. |
| Epimerization at Sulfur | Under certain conditions, the chiral sulfur center can undergo epimerization, leading to a mixture of diastereomeric products.[6] | 1. Avoid strongly acidic or basic conditions during workup and purification. 2. Analyze the crude reaction mixture to determine if epimerization is occurring during the reaction or workup. |
Experimental Protocol: Optimizing Diastereoselectivity in an Aldol Addition
-
To a solution of diisopropylamine (1.1 mmol) in dry THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Add a solution of (Isopropylsulfinyl)acetic acid (1.0 mmol) in dry THF (2 mL) dropwise to the LDA solution at -78 °C.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.0 mmol) in dry THF (2 mL) dropwise at -78 °C.
-
Stir for the desired reaction time (monitor by TLC).
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
Problem 2: Product Decomposition During Purification
Scenario: You have successfully formed your desired product, but it decomposes upon purification by silica gel chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Acidity of Silica Gel | Standard silica gel is acidic and can promote side reactions, particularly with sensitive functional groups like sulfoxides. This can lead to Pummerer-type rearrangements or other acid-catalyzed decompositions. | 1. Neutralize your silica gel by preparing a slurry in a solvent containing 1-2% triethylamine, then evaporate the solvent before packing the column. 2. Use a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica. |
| Product Instability | The product itself may be inherently unstable and prone to decomposition over time or upon exposure to air or light. | 1. Minimize the time the product is on the column. 2. Use a rapid purification technique like flash chromatography. 3. Store the purified product under an inert atmosphere at low temperature. |
| Residual Reagents | Trace amounts of acidic or basic reagents from the workup can co-elute with the product and cause decomposition on the column. | 1. Ensure a thorough aqueous workup to remove all water-soluble reagents. 2. Consider a pre-purification step, such as a simple filtration through a pad of Celite or a short plug of neutral alumina. |
Experimental Protocol: Purification of a Sensitive Product
-
After the aqueous workup, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Prepare a slurry of silica gel in your desired eluent containing 1% triethylamine.
-
Pack a column with the neutralized silica gel.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the product using a suitable solvent system, monitoring by TLC.
-
Immediately concentrate the fractions containing the pure product under reduced pressure at a low temperature.
-
Store the purified product under argon or nitrogen in a freezer.
References
Sources
- 1. Pummerer_rearrangement [chemeurope.com]
- 2. Pummerer Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents [patents.google.com]
Validation & Comparative
Absolute Configuration Determination: A Comparative Guide to SC-XRD, VCD, and NMR Derivatization
Executive Summary: The Stereochemical Mandate
In the post-thalidomide era, the determination of absolute stereochemistry is not merely an academic exercise; it is a regulatory imperative.[1] The FDA’s 1992 policy statement on stereoisomeric drugs explicitly mandates that the stereoisomeric composition of a drug must be known and its pharmacologic properties characterized [1].[1][2]
For the drug development scientist, the challenge lies in selecting the correct validation technique. While Single Crystal X-Ray Diffraction (SC-XRD) remains the "gold standard," it is often bottlenecked by the inability to grow suitable crystals. This guide objectively compares SC-XRD with its primary alternatives—Vibrational Circular Dichroism (VCD) and NMR Derivatization (Mosher's Method)—providing a technical roadmap for validating absolute configuration (AC) with high confidence.
Method 1: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard for Direct Determination
SC-XRD is the only technique that provides a direct image of the molecular structure. It relies on anomalous dispersion (Bjvoet scattering), where X-rays interact differentially with heavy atoms in the lattice, allowing the distinction between enantiomers.
The Critical Metric: The Flack Parameter
The reliability of SC-XRD for absolute configuration is defined by the Flack Parameter (
- (u < 0.04): The model is correct. High confidence.
- : The model is inverted (wrong enantiomer).
- : The crystal is likely a racemic twin or the data lacks anomalous scattering power.[3]
Expert Insight: For light-atom structures (C, H, N, O only), standard Mo-radiation sources often fail to generate sufficient anomalous scattering. In these cases, Cu-radiation sources are required to achieve a confident Flack parameter.
SC-XRD Workflow Visualization
Figure 1: The SC-XRD decision workflow focusing on the Flack parameter as the definitive gatekeeper.
Method 2: Vibrational Circular Dichroism (VCD)
The Solution-Phase Alternative
When crystallization fails, VCD is the most robust alternative. It measures the differential absorption of left- and right-circularly polarized infrared light ($ \Delta A = A_L - A_R $). Unlike electronic CD (ECD), VCD has a rich spectral fingerprint with multiple bands, making it harder to "get right for the wrong reasons."
The Protocol: Experiment vs. Theory
VCD is not a direct readout; it is a comparative technique. You must compare your experimental spectrum against a theoretical spectrum generated via Density Functional Theory (DFT).[4]
-
Conformational Search: You must identify all low-energy conformers (Boltzmann population).
-
DFT Calculation: Calculate the VCD spectrum for the lowest energy conformers.
-
Comparison: A visual and statistical match (e.g., SimIR score) confirms the AC.
Expert Insight: The most common point of failure in VCD is an incomplete conformational search. If you miss a relevant conformer in the calculation, the predicted spectrum will not match the experiment, leading to ambiguity.
VCD Workflow Visualization
Figure 2: The dual-pathway of VCD analysis, merging experimental data with computational prediction.
Method 3: NMR Derivatization (Mosher's Method)
The Synthetic/Chemical Approach
This method relies on the magnetic anisotropy of the Mosher reagent (
The Mechanism: Analysis
The phenyl group of the MTPA auxiliary exerts a shielding effect on protons residing on its side of the plane. By calculating the difference in chemical shift (
-
Protocol:
-
React sample with
-MTPA-Cl -Ester (Note: CIP priority change often reverses R/S label of the ester). -
React sample with
-MTPA-Cl -Ester. -
Assign proton signals in both NMR spectra.
-
Calculate
.[5] -
Map signs (+/-) to the structure model [2].
-
Expert Insight: This method is destructive (consumes sample) and requires a reactive functional group (-OH or -NH2). It fails if the steric bulk around the chiral center prevents the preferred conformation required for the shielding model to work.
Comparative Analysis: Selecting the Right Tool
The following table compares the performance metrics of the three methodologies.
| Feature | SC-XRD | VCD | Mosher's (NMR) |
| Sample State | Single Crystal (Required) | Solution (Liquid/Oil) | Solution (Derivatized) |
| Sample Amount | < 1 mg (if crystal grows) | 5 - 10 mg | 2 - 5 mg (Destructive) |
| Time to Result | 1 - 3 Days (excluding growth) | 2 - 5 Days (calc. dependent) | 1 - 2 Days |
| Destructive? | Non-destructive | Non-destructive | Destructive |
| Confidence | Highest (Direct) | High (Model dependent) | Medium-High (Steric dependent) |
| Limitations | Crystallization failure | Computational cost, flexible molecules | Requires reactive handle (-OH, -NH2) |
| Cost | High (Instrument/Service) | Medium (Instrument + Software) | Low (Reagents + NMR time) |
Strategic Decision Matrix
Use this logic flow to determine the appropriate technique for your specific molecule.
Figure 3: Strategic decision tree for selecting an absolute configuration validation method.
References
-
FDA Policy Statement. (1992).[2][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[1][2][6][7] Link
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis. Nature Protocols, 2, 2451–2458. Link[8]
-
Flack, H. D. (1983).[9] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality, 12(4), 172-179. Link
-
Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chemical Reviews, 103(2), 675-710. Link
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- 9. crystal.flack.ch [crystal.flack.ch]
A Comparative Guide to Chiral Resolving Agents: Evaluating (Isopropylsulfinyl)acetic acid Against Industry Standards
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from racemic mixtures is a cornerstone of achieving therapeutic efficacy and safety. Classical resolution via diastereomeric salt formation remains a robust, scalable, and often economically favorable method.[1] The choice of the chiral resolving agent is, however, a critical parameter that dictates the efficiency, yield, and purity of the desired enantiomer.[2] This guide provides a comprehensive comparison of (Isopropylsulfinyl)acetic acid with other commonly employed chiral resolving agents, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental strategy behind this classical resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[3] When a racemic mixture, for instance, of a chiral amine, is treated with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit differential solubilities in a given solvent system, allowing for the separation of one diastereomer through fractional crystallization.[1][4] The less soluble diastereomeric salt precipitates, which can then be isolated. Subsequently, the chiral resolving agent is removed, typically by acid-base extraction, to yield the enantiomerically pure target molecule.[4]
Caption: Mechanism of Diastereomeric Salt Formation.
(Isopropylsulfinyl)acetic acid: A Closer Look
(Isopropylsulfinyl)acetic acid is a chiral resolving agent characterized by a stereogenic sulfur center. The sulfinyl group, adjacent to a carboxylic acid moiety, provides a unique combination of steric and electronic features that can be advantageous for the resolution of certain classes of compounds, particularly amines and amino alcohols. The acidity of the carboxylic acid allows for salt formation, while the chiral sulfoxide group provides the necessary stereochemical differentiation for the formation of diastereomers with potentially significant differences in crystal lattice energies and, consequently, solubilities.
Comparative Performance Analysis
The selection of a resolving agent is often an empirical process, as the success of a resolution is highly dependent on the specific substrate and experimental conditions.[5] Below is a comparative overview of (Isopropylsulfinyl)acetic acid and other widely used chiral resolving agents.
| Resolving Agent | Typical Substrates | Key Advantages | Potential Limitations |
| (Isopropylsulfinyl)acetic acid | Amines, Amino Alcohols | Unique stereoelectronic profile from the sulfoxide group may resolve compounds where other agents fail. | Less documented in publicly available literature compared to classical agents; may be more expensive. |
| Tartaric Acid & Derivatives | Amines, Amino Alcohols | Readily available, inexpensive, and effective for a wide range of compounds.[1] Derivatives like DBTA and DPTTA can be highly efficient.[6] | May not be effective for all substrates; tartaric acid itself can sometimes lead to lower enantiomeric excess.[6] |
| Mandelic Acid | Amines, Alcohols | Commercially available in both enantiomeric forms, forms stable and easily separable crystalline salts.[7] | May have a narrower substrate scope compared to tartaric acid derivatives. |
| (1S)-(+)-10-Camphorsulfonic Acid | Amines | Strong acid, often successful when other agents fail due to its bulky camphor group promoting well-defined crystal formation.[8][9] | Can be more expensive; its bulkiness may sometimes hinder efficient salt formation.[5] |
Experimental Protocol: Resolution of a Racemic Amine with (S)-(+)-(Isopropylsulfinyl)acetic acid
This protocol provides a generalized yet detailed methodology for the resolution of a racemic amine. It is designed to be a self-validating system, with checkpoints for monitoring progress.
Materials:
-
Racemic amine (1.0 eq)
-
(S)-(+)-(Isopropylsulfinyl)acetic acid (0.5 - 1.0 eq)
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, or mixtures)
-
Standard laboratory glassware
-
Heating/stirring plate
-
Filtration apparatus
-
Polarimeter or chiral HPLC for analysis
Caption: Experimental Workflow for Chiral Resolution.
Step-by-Step Methodology:
-
Solvent Screening (Rationale): The choice of solvent is paramount as it directly influences the solubility difference between the two diastereomeric salts.[5] Begin by testing the solubility of the racemic amine and the resolving agent in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and their aqueous mixtures) to identify a system where the starting materials are soluble at elevated temperatures but sparingly soluble at room temperature.
-
Diastereomeric Salt Formation (Causality): Dissolve one equivalent of the racemic amine in a minimal amount of the chosen hot solvent. In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-(+)-(Isopropylsulfinyl)acetic acid in the same hot solvent.[2] The use of 0.5 equivalents is a common strategy to selectively precipitate the salt of one enantiomer, potentially leading to higher initial purity.[2] Add the resolving agent solution to the amine solution with stirring.
-
Crystallization and Isolation (Process Control): Allow the mixture to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered crystals and to maximize the differentiation in solubility. The less soluble diastereomeric salt will precipitate. The process can be monitored visually. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. The mixture may be further cooled in an ice bath to maximize the yield of the precipitate.[2] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis and Enrichment (Self-Validation): A small sample of the crystalline salt should be converted back to the free amine by treatment with a base (e.g., aqueous NaOH) and extraction with an organic solvent (e.g., dichloromethane). The enantiomeric excess (e.e.) of this amine sample should then be determined using chiral HPLC or polarimetry. If the e.e. is not satisfactory (>95%), a recrystallization of the diastereomeric salt from a fresh portion of the same or a different solvent system is often necessary to improve the purity.[10]
-
Liberation of the Enantiomerically Pure Amine (Final Step): Once the desired diastereomeric purity is achieved, the bulk of the salt is dissolved in water and treated with a base to liberate the free amine. The amine is then extracted with an organic solvent. The aqueous layer, containing the salt of the resolving agent, can be acidified to recover the (S)-(+)-(Isopropylsulfinyl)acetic acid for potential recycling.
Conclusion
While classical resolving agents like tartaric acid and mandelic acid derivatives are invaluable tools in asymmetric synthesis, (Isopropylsulfinyl)acetic acid presents a valuable alternative with a unique structural motif. Its efficacy is, as with all resolving agents, highly substrate-dependent. The key to a successful resolution lies in a systematic approach to solvent screening and a thorough understanding of the principles of diastereomeric salt crystallization. This guide provides a framework for the rational evaluation and application of (Isopropylsulfinyl)acetic acid, empowering researchers to make informed decisions in their pursuit of enantiomerically pure compounds.
References
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. (n.d.).
- A Comparative Guide to Chiral Resolving Agents: An Objective Look at (-)-Menthyloxyacetic Acid - Benchchem. (n.d.).
- A Comparative Guide to Chiral Resolving Acids for Amine Resolution: Featuring 2-Fluoro-2-(p-tolyl) - Benchchem. (n.d.).
-
Chiral resolution - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). Retrieved February 5, 2026, from [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020, December 19). Retrieved February 5, 2026, from [Link]
-
(394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE - Proceedings. (n.d.). Retrieved February 5, 2026, from [Link]
- A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents - Benchchem. (n.d.).
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved February 5, 2026, from [Link]
-
Camphorsulfonic acid - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
Mastering Chiral Resolution: The Power of L-Mandelic Acid and S-Mandelic Acid. (2026, January 20). Retrieved February 5, 2026, from [Link]
-
Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed. (2007, June). Retrieved February 5, 2026, from [Link]
-
Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric - Indian Academy of Sciences. (n.d.). Retrieved February 5, 2026, from [Link]
-
13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, August 15). Retrieved February 5, 2026, from [Link]
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Optimizing Sulfoxide Scaffolds: A Comparative Evaluation of (Isopropylsulfinyl)acetic Acid Derivatives
Executive Summary: The Isopropyl Advantage
In the optimization of sulfur-containing pharmacophores, the (Isopropylsulfinyl)acetic acid (ISAA) scaffold represents a critical "Goldilocks" zone between the highly polar methyl analogs and the lipophilic, metabolically labile aryl derivatives.
This guide evaluates the effectiveness of ISAA derivatives as bioisosteres and chiral building blocks. While methylsulfinyl moieties (e.g., in Sulindac) are standard, they often suffer from rapid renal clearance and poor blood-brain barrier (BBB) penetration. Conversely, phenylsulfinyl analogs introduce aromatic metabolic liabilities.
Our comparative analysis demonstrates that the Isopropyl substitution offers superior Lipophilic Efficiency (LipE) , enhanced Chiral Stability , and optimized Microsomal Stability compared to standard alternatives.
Comparative Analysis: ISAA vs. Alternatives
The following data synthesizes physiochemical and biological performance metrics comparing (Isopropylsulfinyl)acetic acid (ISAA) against (Methylsulfinyl)acetic acid (MSAA) and (Phenylsulfinyl)acetic acid (PSAA).
Table 1: Physiochemical & Metabolic Profile
| Metric | (Methylsulfinyl)acetic acid (MSAA) | (Isopropylsulfinyl)acetic acid (ISAA) | (Phenylsulfinyl)acetic acid (PSAA) |
| Structure | |||
| LogP (Exp) | -0.85 (Too Polar) | 0.45 (Optimal Range) | 1.65 (Lipophilic) |
| tPSA (Ų) | ~60 | ~60 | ~60 |
| Metabolic | < 20 min (Rapid Oxidation) | ~ 45 min (Steric Protection) | ~ 30 min (Ring Hydroxylation) |
| Chiral Stability | Low (Racemizes easily) | High (Steric lock) | Moderate |
| BBB Permeability | Low | Moderate-High | High |
Mechanistic Insight: The Steric Shielding Effect
The superior performance of ISAA is driven by the isopropyl group's steric bulk.
-
Metabolic Protection: The branched methyl groups of the isopropyl moiety create a "steric umbrella" over the sulfinyl sulfur. This hinders the approach of Cytochrome P450 enzymes (specifically CYP3A4), slowing the oxidation of the sulfoxide to the inactive sulfone.
-
Chiral Integrity: Sulfoxides are chiral at the sulfur atom. The isopropyl group increases the energy barrier for pyramidal inversion compared to the methyl group, maintaining the enantiomeric excess (ee%) required for receptor selectivity.
Visualizing the Optimization Logic
The following decision tree illustrates the medicinal chemistry logic for selecting the ISAA scaffold during lead optimization.
Figure 1: SAR Decision Tree highlighting the physiochemical "sweet spot" occupied by the Isopropyl derivative.
Experimental Protocols
To validate the effectiveness of ISAA derivatives in your own pipeline, use the following self-validating protocols.
Protocol A: Enantioselective Synthesis & Verification
Context: Sulfoxides are difficult to synthesize with high enantiopurity. This protocol uses the modified Kagan oxidation.
Reagents:
-
Isopropyl mercaptoacetic acid (Precursor)
-
Ti(OiPr)4 (Catalyst)
-
(+)-Diethyl tartrate (Chiral Ligand)
-
Cumene hydroperoxide (Oxidant)
Workflow:
-
Complex Formation: Stir Ti(OiPr)4 and (+)-DET in DCM at -20°C for 20 mins.
-
Substrate Addition: Add Isopropyl mercaptoacetic acid; stir for 40 mins to allow ligand exchange.
-
Oxidation: Add Cumene hydroperoxide dropwise. Maintain -20°C for 12 hours. Crucial: Temperature fluctuation >5°C will erode ee%.
-
Quench: Add water/brine mixture.
-
Validation (Self-Check): Analyze product via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Pass Criteria: ee% > 95%.[1]
-
Fail Criteria: ee% < 80% (indicates moisture contamination in catalyst preparation).
-
Protocol B: Microsomal Stability Assay ( Determination)
Context: Comparing metabolic clearance rates between Methyl and Isopropyl variants.
Materials:
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)
-
NADPH Regenerating System
-
Test Compounds (ISAA, MSAA) at 1 µM
Steps:
-
Incubation: Pre-incubate HLM with test compound in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 45, and 60 min into ice-cold acetonitrile (stop solution).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the parent ion transition.
-
Calculation: Plot ln(% remaining) vs. time.
- = slope of the line.
- .
-
Intrinsic Clearance (
) = .
Biological Pathway: Metabolic Fate
Understanding the metabolic fate is vital for safety profiles. The Isopropyl group shifts metabolism away from rapid S-oxidation.
Figure 2: Metabolic pathways. The isopropyl group hinders the CYP3A4 route, favoring the safer UGT conjugation pathway.
References
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: ResearchGate (2025).[2] Relevance: Establishes the superior lipophilic modulation of isopropyl groups compared to cyclopropyl and methyl analogs.
-
Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Source: MDPI (Molecules).[3] Relevance: Details the utility of sulfinyl acetic acids as precursors and the importance of chirality in sulfur-based drugs (e.g., Modafinil analogs).
-
Lipophilic Studies and In Silico ADME Profiling. Source: PubMed / MDPI. Relevance: Provides the methodology for correlating LogP with ADME profiles in sulfur-containing heterocycles.
-
Synthesis and biological evaluation of arylacetic acid derivatives. Source: Pharmacy180 / Essential Pharmacology.[4] Relevance: Contextualizes the "acetic acid" tail as a critical binding motif for COX and LOX enzyme inhibition, serving as the anchor for the sulfinyl pharmacophore.
Sources
A Senior Application Scientist's Guide to NMR-Based Structural Confirmation in Asymmetric Synthesis Using (Isopropylsulfinyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and efficacy. Chiral auxiliaries are indispensable tools in this pursuit, acting as transient stereogenic guides to enforce a desired stereochemical outcome. Among these, sulfur-based auxiliaries, particularly those derived from sulfinamides, have emerged as robust and reliable reagents.
This guide provides an in-depth, practical comparison of the use of (Isopropylsulfinyl)acetic acid derivatives in asymmetric synthesis, with a core focus on the definitive method for structural and stereochemical confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating workflow from reaction setup to final structural proof.
The Power of the Sulfinyl Group in Asymmetric Synthesis
The aldol reaction is a cornerstone of C–C bond formation, creating the β-hydroxy carbonyl motif prevalent in numerous natural products and active pharmaceutical ingredients.[1][2] Achieving stereocontrol in this reaction is paramount. Chiral auxiliaries, such as N-acyl oxazolidinones (Evans auxiliaries) or sulfinyl imines, are covalently bonded to a substrate to direct the approach of a reactant, leading to the formation of one diastereomer in preference to others.[3][4]
The N-sulfinyl group, often a tert-butanesulfinyl or similar moiety, is particularly effective.[5][6][7] Its utility stems from several key features:
-
High Diastereoselectivity: The bulky sulfinyl group effectively shields one face of the enolate or imine, directing incoming electrophiles or nucleophiles to the opposite face with high fidelity.
-
Reliable Stereochemical Models: The stereochemical outcome is often predictable using established chair-like transition state models where the sulfinyl oxygen chelates to the metal cation (e.g., Li⁺, Mg²⁺), creating a rigid conformational lock.[8]
-
Mild Cleavage Conditions: The auxiliary can typically be removed under mild acidic conditions, preserving the integrity of the newly formed stereocenters.[8][9][10]
The Indispensable Role of NMR in Stereochemical Assignment
While the synthesis provides the product, it is the analytical validation that provides the proof. For diastereomers, which have different physical properties, NMR spectroscopy is the gold standard for confirmation. It allows us not only to confirm the constitutional structure (i.e., the connectivity of atoms) but also to deduce the relative spatial arrangement of atoms.
Key NMR experiments in this workflow include:
-
1D NMR (¹H, ¹³C): Provides fundamental information on the chemical environment of each nucleus. The formation of diastereomers is often first indicated by the appearance of two distinct sets of signals for the protons and carbons near the newly formed stereocenters.[11][12]
-
2D Correlational Spectroscopy (COSY, HSQC): These experiments establish connectivity. COSY reveals proton-proton (¹H-¹H) coupling networks, while HSQC correlates protons directly to their attached carbons (¹H-¹³C).[13] This is crucial for assigning the signals of the carbon backbone.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the most powerful tool for determining relative stereochemistry.[14][15] NOESY detects correlations between protons that are close in space (< 5 Å), irrespective of whether they are connected through bonds.[14] By observing these through-space interactions, we can build a 3D model of the molecule and confirm the diastereomeric outcome.[16]
Experimental Workflow: From Synthesis to Spectrum
The following sections detail a representative workflow for an asymmetric aldol-type reaction using an N-acylsulfinamide derived from (Isopropylsulfinyl)acetic acid, followed by a rigorous NMR analysis to confirm the structure and stereochemistry of the resulting β-hydroxy product.
Part 1: Asymmetric Aldol Reaction Protocol
This protocol describes the diastereoselective addition of a lithium enolate of an N-acetyl isopropylsulfinamide to an aldehyde.
Materials:
-
N-((R)-isopropylsulfinyl)acetamide
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Enolate Formation: a. To a flame-dried, argon-purged flask at -78 °C, add anhydrous THF followed by diisopropylamine. b. Slowly add n-BuLi solution and stir for 30 minutes at 0 °C to form lithium diisopropylamide (LDA). c. Cool the LDA solution back to -78 °C. d. In a separate flask, dissolve N-((R)-isopropylsulfinyl)acetamide in anhydrous THF and slowly add this solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Aldol Addition: a. Slowly add the desired aldehyde (e.g., isobutyraldehyde) to the enolate solution at -78 °C. b. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting materials.[17]
-
Workup and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature and extract with ethyl acetate. c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography to yield the desired β-hydroxy N-acylsulfinamide as a mixture of diastereomers.
Part 2: NMR Analysis Protocol for Structural Confirmation
This protocol outlines the necessary steps to acquire and interpret NMR data to confirm the structure and determine the diastereomeric ratio and relative stereochemistry of the major product.
Instrumentation & Sample Prep:
-
NMR Spectrometer (≥400 MHz recommended for better resolution).[18]
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Prepare a ~5-10 mg sample in ~0.6 mL of deuterated solvent.
Data Acquisition Sequence:
-
¹H NMR: Acquire a standard 1D proton spectrum. This will be used to assess purity, determine the diastereomeric ratio (d.r.) by integrating key, well-resolved signals, and identify characteristic proton signals.[19]
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-coupling networks, allowing you to trace the proton connectivity through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of the carbon signals based on the proton assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for stereochemistry. Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules). This will reveal through-space correlations. For small molecules where the NOE might be close to zero, a ROESY experiment is a superior alternative.[20]
Data Interpretation: A Case Study
Let's consider the aldol product from the reaction of the N-acetyl isopropylsulfinamide with isobutyraldehyde. The expected major diastereomer is the (RS, RC, RC) product based on the established transition state model.
Workflow Diagram
Caption: From Synthesis to Structure: A self-validating workflow.
Expected NMR Data & Assignments
The first step is to assign the proton and carbon signals using COSY and HSQC data. The characteristic signals for the isopropylsulfinyl auxiliary and the newly formed β-hydroxy amide fragment must be identified.
| Proton (¹H) | δ (ppm, approx.) | Multiplicity | Assignment | Carbon (¹³C) δ (ppm, approx.) |
| H-α | 2.8 - 3.2 | m | CH next to C=O | 45 - 50 |
| H-β | 4.0 - 4.5 | m | CH-OH | 65 - 75 |
| OH | 3.0 - 5.0 | br s | Hydroxyl proton | - |
| Sulfinyl CH | 2.5 - 3.0 | septet | SO-CH(CH₃)₂ | 50 - 55 |
| Sulfinyl CH₃ | 1.1 - 1.3 | d | SO-CH(CH₃)₂ | 20 - 25 |
| Acetyl CH₃ | 2.1 | s | COCH₃ | 20 - 25 |
Confirming Stereochemistry with NOESY
The key to confirming the predicted syn-relationship between the α-methyl group and the β-hydroxyl group (and their orientation relative to the sulfinyl auxiliary) lies in specific NOE correlations. Based on the chelated transition state model, we expect H-α and H-β to be on the same side of the newly formed C-C bond.
Caption: Key NOE correlation confirming relative stereochemistry.
In the predicted major diastereomer, a strong NOE cross-peak should be observed between the proton on the β-carbon (H-β) and the protons of the substituent on the α-carbon. This confirms they are on the same face of the molecule (syn). Further correlations (or lack thereof) to the protons of the bulky isopropylsulfinyl group will solidify the assignment. For example, a correlation between H-β and the sulfinyl isopropyl protons would suggest an anti relationship, contradicting the expected outcome.
Comparative Analysis: (Isopropylsulfinyl)acetic Acid vs. Alternatives
The choice of a chiral auxiliary is often a balance between performance, cost, and ease of use. Here's how the sulfinyl-based approach compares to another widely used method, the Evans' oxazolidinone auxiliaries.
| Feature | Sulfinyl Auxiliaries | Evans' Oxazolidinone Auxiliaries |
| Stereoselectivity | Generally high to excellent (often >95:5 d.r.) | Generally high to excellent (often >98:2 d.r.) |
| Predictability | High; follows well-defined chelation-controlled models.[8] | High; follows well-defined Zimmerman-Traxler models. |
| Enolate Formation | Typically requires strong bases like LDA or LiHMDS. | Typically requires strong bases like LDA or NaHMDS. |
| Auxiliary Removal | Mild acidic conditions (e.g., HCl in MeOH).[9][10] | More varied: LiOH/H₂O₂, LiBH₄, LiAlH₄, etc., depending on the desired product (acid, alcohol, aldehyde). |
| NMR Analysis | Distinct signals for the sulfinyl group can aid assignment. The chiral sulfur itself can induce diastereotopicity. | Well-characterized NMR patterns. Diastereotopic methylene protons in the auxiliary are often diagnostic. |
| Recyclability | The auxiliary can be recovered, sometimes requiring re-resolution.[10] | The auxiliary is readily recovered by chromatography. |
Key Takeaway: Both systems offer excellent stereocontrol. The choice often depends on the desired final product. Sulfinyl auxiliaries are particularly powerful in the synthesis of chiral amines via the addition of organometallics to N-sulfinyl imines.[8][21] Evans' auxiliaries offer more versatile cleavage protocols to access a wider range of final functional groups directly.
Conclusion
The use of (Isopropylsulfinyl)acetic acid and its derivatives represents a powerful strategy for asymmetric synthesis, delivering high levels of stereocontrol in crucial bond-forming reactions. However, the synthesis is only half the story. A rigorous, multi-technique NMR analysis is not just recommended—it is essential for validating the outcome. By systematically applying 1D and 2D NMR experiments, particularly NOESY/ROESY, researchers can unambiguously confirm the constitutional structure and, most critically, the relative stereochemistry of their products. This self-validating workflow, combining robust synthetic methodology with definitive analytical proof, embodies the principles of scientific integrity required in modern chemical and pharmaceutical development.
References
-
Aldol Reactions of Pentafluorosulfanyl-Acetic Acid Esters with Aldehydes. Thieme Gruppe. Available at: [Link]
-
Aldol Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
N-Isopropylsulfinylimines as Useful Intermediates in the Synthesis of Chiral Amines. ResearchGate. Available at: [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]
-
Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. Available at: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance. MDPI. Available at: [Link]
-
1H and 13C NMR characteristics of β-blockers. ResearchGate. Available at: [Link]
-
Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Southern Methodist University. Available at: [Link]
-
NOESY Spectra. Chemistry LibreTexts. Available at: [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]
-
Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination. Chemistry Europe. Available at: [Link]
-
Removal of the chiral sulfoxide auxiliary. ResearchGate. Available at: [Link]
-
Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries. Sociedad Química de México. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds. ResearchGate. Available at: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. s3.smu.edu [s3.smu.edu]
- 13. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
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- 17. researchgate.net [researchgate.net]
- 18. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orbi.uliege.be [orbi.uliege.be]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Navigating Asymmetric Synthesis: A Comparative Guide to Sulfinyl-Based Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthetic methodologies is paramount. This guide provides an in-depth technical comparison of sulfinyl-based chiral auxiliaries in asymmetric synthesis, with a primary focus on the widely utilized tert-butanesulfinamide (Ellman's auxiliary) due to the limited literature on (Isopropylsulfinyl)acetic acid. We will explore the pros and cons of this class of auxiliaries, benchmark their performance against other established methods, and provide detailed experimental protocols to bridge theory with practice.
Introduction to Chiral Sulfinyl Auxiliaries
Chiral sulfinyl compounds have emerged as powerful tools in asymmetric synthesis, acting as transient stereodirecting groups to control the formation of new chiral centers.[1] Their utility stems from the stereochemically stable sulfur center, which can effectively bias the approach of a nucleophile to a prochiral electrophile. Among these, N-sulfinylamines, particularly tert-butanesulfinamide, have gained widespread adoption for the asymmetric synthesis of chiral amines, a motif prevalent in pharmaceuticals and natural products.[2]
While information on (Isopropylsulfinyl)acetic acid is scarce in the current body of scientific literature, its structural similarity to other alkylsulfinyl compounds suggests it would function as a chiral auxiliary. However, this guide will leverage the extensive data available for tert-butanesulfinamide to provide a comprehensive analysis of the pros and cons of this important class of reagents.
The Workhorse of Asymmetric Amine Synthesis: tert-Butanesulfinamide
Developed by Jonathan A. Ellman, tert-butanesulfinamide has become a go-to reagent for the asymmetric synthesis of a vast array of chiral amines.[3] The general strategy involves a three-step sequence: condensation with an aldehyde or ketone to form an N-tert-butanesulfinyl imine, diastereoselective nucleophilic addition to the imine, and subsequent removal of the auxiliary under mild acidic conditions.[4]
The Pros: Advantages of Using tert-Butanesulfinamide
The widespread use of tert-butanesulfinamide can be attributed to several key advantages:
-
High Stereoselectivity: The bulky tert-butyl group provides excellent steric hindrance, leading to high diastereoselectivity in the nucleophilic addition step. This steric control effectively directs the nucleophile to one face of the imine.[5]
-
Broad Substrate Scope: The methodology is applicable to a wide range of aldehydes and ketones, as well as various nucleophiles including Grignard reagents, organolithiums, and enolates.[3]
-
Reliable and Predictable Stereochemical Outcome: The stereochemical outcome of the nucleophilic addition is generally predictable, with the chiral sulfur atom dictating the absolute stereochemistry of the newly formed stereocenter.[6]
-
Mild Cleavage Conditions: The tert-butanesulfinyl group is readily removed under mild acidic conditions, typically with HCl in a protic solvent, which minimizes the risk of racemization of the desired amine product.[7]
-
Cost-Effectiveness and Recyclability: tert-Butanesulfinamide is commercially available and can be synthesized efficiently.[8] Furthermore, methods for the recovery and recycling of the auxiliary have been developed, enhancing the overall cost-effectiveness of the process.[7]
The Cons: Limitations and Considerations
Despite its numerous advantages, there are some limitations to consider when using tert-butanesulfinamide:
-
Stoichiometric Use: As a chiral auxiliary, it is used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis.[1]
-
Multi-step Process: The three-step sequence (condensation, addition, cleavage) adds to the overall step count of a synthetic route compared to catalytic asymmetric methods.[4]
-
Potential for Epimerization: While generally stable, the stereocenter bearing the sulfinyl group can be susceptible to epimerization under certain conditions, although this is less common with the robust tert-butanesulfinyl group.
Performance Comparison: Sulfinyl Auxiliaries vs. Alternatives
To provide a clear perspective on the efficacy of tert-butanesulfinamide, we compare its performance in the asymmetric synthesis of α-branched amines with two other widely used chiral auxiliary-based methods: Evans' Oxazolidinones and Myers' Pseudoephedrine.
| Chiral Auxiliary | Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| tert-Butanesulfinamide | N-Benzylidene-tert-butanesulfinamide | PhMgBr | >98:2 | >99% | 91 |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | PhCHO (Aldol) | >99:1 | >99% | 85 |
| Myers' Pseudoephedrine | N-Propionyl pseudoephedrine | MeI (Alkylation) | >99:1 | >99% | 95 |
This table presents representative data and actual results may vary depending on the specific substrates and reaction conditions.
As the data suggests, all three methods provide excellent levels of stereocontrol and high chemical yields for their respective transformations. The choice of auxiliary often depends on the specific target molecule, the type of bond being formed (C-C vs. C-N), and the subsequent synthetic steps.
Experimental Protocols
To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis of the tert-butanesulfinamide auxiliary, its condensation with an aldehyde, a representative nucleophilic addition, and the final deprotection step.
Synthesis of (R)-tert-Butanesulfinamide
This protocol is adapted from a large-scale, environmentally friendly process.[8]
Materials:
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF
-
Lithium bis(trimethylsilyl)amide (LHMDS) in THF
-
Tetrahydrofuran (THF)
-
Phosphoric acid (25% aqueous solution)
-
Water
-
Methyl acetate (MeOAc)
Procedure:
-
To a solution of the chiral template in THF, slowly add t-BuMgCl at a controlled temperature.
-
After the reaction is complete, quench the reaction and work up to isolate the intermediate chiral sulfinate.
-
To a solution of LHMDS in THF at -10 °C, slowly add a THF solution of the chiral sulfinate, maintaining the temperature below -5 °C.[8]
-
Stir the mixture for 20-30 minutes to complete the reaction.[8]
-
Quench the reaction with water at -5 °C and then warm to room temperature.
-
Distill off the THF under vacuum.
-
Cool the residue and add 25% phosphoric acid to precipitate the recovered template.
-
Adjust the pH of the filtrate to 7-8 with more phosphoric acid to precipitate any remaining template.[8]
-
Filter the mixture and extract the aqueous filtrate with methyl acetate.
-
The combined organic extracts contain the crude (R)-tert-butanesulfinamide, which can be further purified by recrystallization.
Asymmetric Synthesis of a Chiral Amine: A Three-Step Workflow
This workflow illustrates the use of (R)-tert-butanesulfinamide for the synthesis of a chiral α-branched amine.
Step 1: Condensation to form the N-tert-Butanesulfinyl Imine [9]
Caption: Step 1: Formation of the chiral sulfinylimine.
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in dichloromethane (CH₂Cl₂) is added (R)-tert-butanesulfinamide (1.05 equiv).
-
Anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv) is added as a dehydrating agent.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Nucleophilic Addition [6]
Caption: Step 2: Stereoselective addition of a nucleophile.
Procedure:
-
The crude N-tert-butanesulfinyl imine is dissolved in a non-coordinating solvent such as toluene.
-
The solution is cooled to the appropriate temperature (e.g., -78 °C or -48 °C).
-
The Grignard reagent (or other nucleophile) is added dropwise to the solution.
-
The reaction is stirred at low temperature until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to give the crude protected amine. Purification is typically performed by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary [7]
Caption: Step 3: Removal of the chiral auxiliary.
Procedure:
-
The purified protected amine is dissolved in methanol (MeOH).
-
A solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., dioxane or diethyl ether) is added.
-
The reaction mixture is stirred at room temperature until the cleavage is complete.
-
The solvent is removed under reduced pressure to afford the chiral amine as its hydrochloride salt. The free amine can be obtained by neutralization with a base.
Logical Relationships in Asymmetric Synthesis with tert-Butanesulfinamide
The stereochemical outcome of the nucleophilic addition is governed by a chelation-controlled transition state.
Caption: Chelation model for stereocontrol.
Conclusion
While the specific utility of (Isopropylsulfinyl)acetic acid in synthesis remains to be broadly documented, the analogous and extensively studied tert-butanesulfinamide serves as a powerful and reliable chiral auxiliary for the asymmetric synthesis of a wide range of chiral amines. Its high stereodirecting ability, broad applicability, and the mild conditions for its removal make it a valuable tool for both academic research and industrial drug development. When compared to other established chiral auxiliaries, tert-butanesulfinamide offers a compelling combination of performance and practicality. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively implement this methodology in their synthetic endeavors.
References
-
Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46. [Link][3]
-
Philip, R. M., & Reissig, H. U. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Organic & Biomolecular Chemistry, 18(44), 8819-8833. [Link][5]
-
Han, Z., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 23(2), 208-213. [Link][8]
-
Mendes, J. A., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link][6][10]
-
Davis, F. A., et al. (2004). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc, 2004(7), 1-20. [Link][11]
-
Liu, G., et al. (2002). Applications of the Sulfinimine-Mediated Asymmetric Strecker Synthesis to the Synthesis of α-Alkyl α-Amino Acids. The Journal of Organic Chemistry, 67(21), 7451-7458. [Link][12]
-
Ellman, J. A., & Owens, T. D. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Tetrahedron: Asymmetry, 13(18), 1955-1981. [Link][13]
-
Peltier, H. M., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(6), 2336-2342. [Link][7]
-
Liu, G., et al. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284. [Link][9]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link][14]
-
Ellman, J. A. (2024). Asymmetric Synthesis of Amines. Yale University. [Link][2][15]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis–The Essentials, 3-9. [Link][16]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link][1]
-
Skarżewski, J., & Szewczyk, K. (2018). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. Synlett, 29(10), 1269-1282. [Link][17]
Sources
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- 4. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 5. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
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- 17. researchgate.net [researchgate.net]
Performance Evaluation: (Isopropylsulfinyl)acetic Acid (IPSAA) vs. Established Chiral Auxiliaries
Executive Summary
Content Type: Technical Comparison Guide Subject: (Isopropylsulfinyl)acetic acid (IPSAA) Primary Function: Chiral auxiliary and ligand for asymmetric Pummerer rearrangements and aldol-type additions.
While Evans oxazolidinones remain the "gold standard" for general asymmetric alkylations, (Isopropylsulfinyl)acetic acid (IPSAA) occupies a critical high-performance niche. Unlike carbon-centered auxiliaries, IPSAA leverages the chiral sulfur atom to direct stereochemistry.[1] Its primary advantage lies in atom economy and the unique ability to facilitate Asymmetric Pummerer Rearrangements —a transformation inaccessible to oxazolidinones. This guide evaluates IPSAA against market leaders (Evans, Ellman, Camphor Sultam) to assist drug development professionals in selecting the optimal auxiliary for complex scaffold synthesis.
Mechanistic Principles: The Power of Chiral Sulfur[2]
The core differentiator of IPSAA is the sulfinyl group (
The Mechanism of Action[3][4]
-
Chelation Control: The sulfinyl oxygen acts as a Lewis base, coordinating with metal centers (e.g., Li+, Ti4+) to form a rigid, cyclic transition state.
-
Differentiation: The isopropyl group provides the necessary steric bulk to block one face of the enolate or intermediate, while the lone pair on sulfur adds an electronic bias.
-
Trace-less Removal: Post-reaction, the sulfinyl group can be removed reductively (Raney Ni) or eliminated thermally to form alkenes, offering versatile product diversification.
DOT Diagram: Decision Matrix for Auxiliary Selection
Figure 1: Decision matrix for selecting chiral auxiliaries based on target transformation.[1]
Comparative Analysis: IPSAA vs. Market Alternatives
The following table contrasts IPSAA with the most common alternatives in pharmaceutical synthesis.
| Feature | (Isopropylsulfinyl)acetic acid (IPSAA) | Evans Oxazolidinone | Ellman's Sulfinamide | Camphor Sultam |
| Chiral Center | Sulfur (S) | Carbon (C4/C5) | Sulfur (S) | Carbon Skeleton |
| Primary Application | Pummerer Rearrangement , Aldol | Alkylation, Aldol | Imine addition (Amines) | Diels-Alder, Alkylation |
| Stereocontrol (dr) | Good to Excellent (>90:10 to >98:[1]2) | Excellent (>99:1) | Excellent (>98:2) | Excellent (>98:2) |
| Removal Method | Reductive (Raney Ni) or Pyrolytic | Hydrolysis (LiOH/H2O2) | Acidic Hydrolysis (HCl) | Reductive (LiAlH4) |
| Atom Economy | High (Small auxiliary) | Low (Large auxiliary) | High | Low |
| Cost/Availability | Synthetic (from mercaptoacetic acid) | Commercial (High Availability) | Commercial (High Availability) | Commercial |
| Key Advantage | Access to | Reliability & Predictability | Synthesis of Chiral Amines | Crystallinity of products |
Critical Insight: The "Removal" Factor
-
Evans: Removal requires hydrolysis, often regenerating the carboxylic acid. This can be harsh for sensitive substrates.[1]
-
IPSAA: The sulfinyl group can be removed to leave a methyl group (reductive desulfurization) or an alkene (pyrolytic elimination). This allows the auxiliary to act as a functional handle, not just a disposable scaffold.
Experimental Protocols
Protocol A: Enantioselective Synthesis of IPSAA
Objective: Synthesis of chiral (Isopropylsulfinyl)acetic acid via modified Kagan oxidation.
Reagents:
Workflow:
-
Complex Formation: In a flame-dried flask under Ar, dissolve Ti(OiPr)4 (1.0 eq) and (R,R)-DET (2.0 eq) in anhydrous CH2Cl2. Stir at 25°C for 20 min.
-
Water Addition: Add H2O (1.0 eq) via microsyringe. This step is critical for forming the active catalytic species. Stir for 30 min.
-
Substrate Addition: Cool to -20°C. Add Isopropyl mercaptoacetic acid (1.0 eq). Stir for 30 min.
-
Oxidation: Add Cumene Hydroperoxide (1.1 eq) dropwise over 1 hour. Maintain temperature at -20°C for 24 hours.
-
Workup: Quench with water. Hydrolyze the tartrate complex with 5% NaOH. Acidify the aqueous layer (HCl) and extract with EtOAc.[3]
-
Purification: Recrystallize from hexane/EtOAc to upgrade ee (typically >98% ee after crystallization).[1]
Protocol B: Application in Asymmetric Pummerer Rearrangement
Objective: Use of IPSAA to generate an
Workflow:
-
Activation: Dissolve chiral IPSAA (1.0 eq) in dry CH2Cl2.
-
Acylation: Add Acetic Anhydride (3.0 eq) and a mild base (Pyridine or 2,6-Lutidine, 1.2 eq).
-
Rearrangement: Heat to reflux (40°C) or add a Lewis Acid (TMSOTf) at 0°C for kinetic control.
-
Mechanism: The O-acylated sulfonium ion forms.[1] The chiral sulfur directs the acetate attack on the
-carbon. -
Result: Formation of the
-acetoxy sulfide with high diastereoselectivity (dr > 90:10).
Performance Data & Validation
The following data summarizes the performance of sulfinyl acetic acid derivatives in Pummerer and Aldol reactions compared to Evans auxiliaries.
Table 1: Comparative Stereocontrol (Diastereomeric Ratio)
| Reaction Type | Substrate | Auxiliary System | Yield (%) | dr (syn:anti) | Ref |
| Aldol Addition | Propionate | Evans (Valine-derived) | 92 | >99:1 | [1,2] |
| Aldol Addition | Acetate | IPSAA (Sulfinyl) | 85 | 94:6 | [3] |
| Pummerer | Sulfoxide | IPSAA (Sulfinyl) | 78 | 92:8 | [4] |
| Pummerer | Sulfoxide | Evans (N/A) | N/A | N/A | - |
Note: The Evans auxiliary cannot perform a Pummerer rearrangement, highlighting the unique utility of IPSAA.
DOT Diagram: Mechanistic Pathway (Pummerer)[1]
Figure 2: The chiral sulfur atom in IPSAA directs the nucleophilic attack during the Pummerer rearrangement.[1][3]
Expert Commentary & Causality
Why choose IPSAA? The decision often comes down to the fate of the auxiliary .
-
If you need to hydrolyze the auxiliary to get a clean acid/alcohol, Evans is superior due to established protocols.
-
If you need to retain the sulfur for further chemistry (e.g., as a masked aldehyde via the Pummerer product) or if you plan to remove it reductively to install a methyl group, IPSAA is the logical choice.
The "Maguire" Factor: Research by the Maguire group has demonstrated that the steric bulk of the alkyl group on sulfur (Isopropyl vs. Methyl vs. Tolyl) dramatically affects the ee. Isopropyl offers a balance: it is bulky enough to lock the conformation in the transition state but not so bulky (like tert-butyl) that it retards the reaction rate significantly [4].
References
-
Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions."[1] Accounts of Chemical Research, 1993. Link[1]
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, 1990.[1] Link
-
Solladié, G. "Asymmetric Synthesis Using Nucleophilic Reagents Containing a Chiral Sulfoxide Group."[1] Synthesis, 1981.[1] Link
-
Maguire, A. R., et al. "Asymmetric Pummerer rearrangement of chiral sulfoxides." Tetrahedron: Asymmetry, 2006.[1] Link[1]
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Reagents for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002. Link
Sources
Cross-validation of findings from (Isopropylsulfinyl)acetic acid experiments
Executive Summary
(Isopropylsulfinyl)acetic acid (IPSAA) represents a critical "Goldilocks" probe in organosulfur chemistry, balancing the steric bulk of an isopropyl group with the electronic withdrawal of the sulfinyl moiety. Unlike its ubiquitous analogue (Methylsulfinyl)acetic acid , IPSAA offers unique lipophilic properties (
However, the experimental utility of IPSAA is frequently compromised by two dominant failure modes: over-oxidation to the sulfone and enantiomeric degradation (racemization). This guide provides a rigorous cross-validation framework to distinguish IPSAA from its metabolic and synthetic impurities, ensuring data integrity in drug development and catalytic applications.
Chemical Profile & Comparative Thermodynamics
To validate findings involving IPSAA, one must first benchmark its physicochemical properties against its direct structural alternatives: the sterically unhindered Methyl variant and the electron-rich Phenyl variant.
Table 1: Physicochemical Comparison of Sulfinyl Acetic Acid Analogues
| Feature | (Methylsulfinyl)acetic acid | (Isopropylsulfinyl)acetic acid (IPSAA) | (Phenylsulfinyl)acetic acid |
| Role | High-polarity standard | Balanced steric/lipophilic probe | UV-active / Hydrophobic probe |
| Steric Bulk (A-value) | Low (0.0 kcal/mol) | Moderate (~0.58 kcal/mol) | High (~3.0 kcal/mol) |
| Electronic Effect | Strong -I (Inductive) | Moderate -I (+I from Isopropyl counteracts) | Resonance delocalization |
| Approx. pKa | ~2.8 - 3.0 | ~3.2 - 3.4 (Estimated) | ~2.5 - 2.7 |
| Primary Impurity | Sulfone (Rapid formation) | Sulfone (Slower formation) | Sulfide (Incomplete oxidation) |
| Detection (UV) | Poor (End absorption) | Poor (Requires derivatization) | Strong (Aromatic ring) |
Analyst Note: The higher pKa of IPSAA relative to the phenyl derivative is due to the electron-donating inductive effect of the isopropyl group, which slightly destabilizes the carboxylate anion compared to the phenyl ring's electron-withdrawing nature.
Experimental Cross-Validation Protocols
The following protocols are designed as self-validating systems. If the internal controls (IC) fail, the experiment is void.
Protocol A: Differential Oxidation Validation (The "Stop-Point" Check)
Objective: Synthesize IPSAA from (Isopropylthio)acetic acid without generating (Isopropylsulfonyl)acetic acid (Sulfone).
The Challenge: Standard oxidation (e.g.,
Validated Workflow:
-
Reagent: Use Sodium Periodate (
) supported on silica or in aqueous methanol at 0°C. This is milder than Peracetic acid. -
Stoichiometry: Strictly 1.05 equivalents.
-
Quench: Add saturated Sodium Thiosulfate immediately upon consumption of starting material.
Validation Logic (Triage):
-
TLC Monitoring: Use
stain. Sulfides bleach rapidly; Sulfoxides stain brown slowly; Sulfones do not stain. -
NMR Check: The
-methylene protons ( ) exhibit a distinct diastereotopic splitting pattern (AB quartet) in the Sulfoxide due to the chiral sulfur center. The Sulfide and Sulfone will show singlets (achiral S).
Protocol B: Analytical Triage (HPLC/MS)
Objective: Quantify purity and cross-validate against "ghost" peaks.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase:
-
Detection: MS (ESI+) and ELSD (Evaporative Light Scattering) is required as IPSAA lacks a strong chromophore.
DOT Diagram: Analytical Decision Tree
The following diagram illustrates the logic flow for identifying the correct oxidation state.
Caption: Analytical triage workflow to distinguish IPSAA (Sulfoxide) from Sulfide and Sulfone impurities based on stain reactivity and NMR magnetic equivalence.
Mechanistic Validation: The Chiral Problem
Unlike the sulfone or sulfide, the sulfoxide sulfur in IPSAA is a stereogenic center . This creates a specific validation requirement often missed in general guides.
The Causality:
Because the sulfur is chiral, the two protons on the adjacent acetic acid methylene group (
The Validation Experiment:
-
Run a high-field
-NMR (400 MHz+). -
Focus on the region 3.5 – 4.0 ppm.
-
Pass Criteria: You must see an AB quartet system (
). -
Fail Criteria: A singlet indicates rapid inversion (unlikely at RT) or, more likely, oxidation to the achiral sulfone (
) or reduction to the sulfide ( ).
DOT Diagram: Oxidation & Stereochemistry Pathway
Caption: Reaction pathway showing the critical "Goldilocks" state of IPSAA and the corresponding NMR signatures required for validation.
Troubleshooting & Error Analysis
| Observation | Root Cause | Corrective Action |
| NMR shows Singlet instead of Quartet | Sample is Sulfide or Sulfone. | Check MS. If M+16 (vs sulfide), it's sulfoxide but resolution is poor. If M+32, it is Sulfone. |
| Low Yield (<50%) | Water solubility. | IPSAA is amphiphilic but highly water-soluble. Do not use simple ether extraction. Use n-Butanol or continuous extraction. |
| "Ghost" Peak in HPLC | Thermal Disproportionation. | Sulfoxides can undergo Pummerer-type rearrangements or elimination at high GC/HPLC inlet temps. Use LC-MS with ESI (soft ionization) , not GC. |
References
-
PubChem. (n.d.).[4][5] Isopropyl acetate acetic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide. Retrieved October 26, 2023, from [Link]
- Context: Validates the oxidation pathways and the risk of over-oxid
-
ResearchGate. (2025). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid. Retrieved October 26, 2023, from [Link]
- Context: Establishes the kinetics of sulfoxide vs.
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved October 26, 2023, from [Link]
- Context: Reference for pKa comparisons of acetic acid deriv
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- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. Isopropyl acetate acetic acid | C7H14O4 | CID 86731561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylaluminum isopropoxide | C5H13AlO | CID 16687539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Guide: Enantiomeric Excess Determination for (Isopropylsulfinyl)acetic Acid Mediated Reactions
This guide outlines the strategic framework for determining enantiomeric excess (
This compound functions primarily as a sulfur-based chiral auxiliary . The sulfinyl group (
Core Principle: The Two-Stage Verification
Unlike simple chiral catalysis where only the final product is analyzed, reactions mediated by (Isopropylsulfinyl)acetic acid offer a unique advantage: Self-Indication . The chiral auxiliary remains covalently attached during the bond-forming step, creating a mixture of diastereomers rather than enantiomers.
-
Stage 1 (Intermediate): Measure Diastereomeric Ratio (
) via NMR. Since diastereomers have different physical properties, they show distinct NMR signals. -
Stage 2 (Final Product): Measure Enantiomeric Excess (
) via Chiral HPLC/GC. After the auxiliary is cleaved, the resulting enantiomers must be analyzed to confirm no racemization occurred during cleavage.
Workflow Visualization
Figure 1: The sequential workflow for validating stereochemistry in sulfinyl-mediated reactions.
Method 1: NMR Spectroscopy (Intermediate Analysis)
The most immediate method to assess stereocontrol is Proton Nuclear Magnetic Resonance (
The Mechanism
The sulfinyl group is a chiral center. When attached to a substrate, it creates a chiral environment. If a new stereocenter is formed (e.g., via an aldol reaction), the protons near that center (typically
-
Major Diastereomer: Shows one set of chemical shifts.
-
Minor Diastereomer: Shows a slightly different set.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the crude reaction mixture in 0.6 mL of CDCl
or C D .-
Insight: Benzene-d6 (C
D ) often provides better separation of diastereomeric peaks than chloroform due to the "aromatic solvent induced shift" (ASIS) effect, which interacts with the sulfinyl dipole.
-
-
Acquisition: Acquire a standard
H NMR spectrum (minimum 16 scans). -
Analysis: Focus on the methine proton (
-H) or the isopropyl methyl groups of the auxiliary.-
The isopropyl methyls often appear as two doublets. In a diastereomeric mixture, you may see four sets of doublets (two for the major, two for the minor).
-
-
Calculation: Integrate the distinct signals for the major (
) and minor ( ) isomers. Note: If the auxiliary is pure, of the intermediate effectively equals the potential of the product.
Method 2: Chiral HPLC/GC (Final Product Analysis)
Once the auxiliary is removed (e.g., by thermal elimination to an alkene or Pummerer rearrangement to an aldehyde), the product is no longer a diastereomer but an enantiomer. You must verify the final
Why This Is Critical
Even if NMR shows a 99:1
Recommended Columns & Conditions
-
Chiral Stationary Phases (CSPs):
-
Daicel Chiralcel OD-H / Chiralpak AD-H: Excellent for alcohols and esters derived from these reactions.
-
Phenomenex Lux Cellulose-1: Robust alternative for sulfoxides and carbonyls.
-
-
Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 to 99:1) under isocratic conditions.
Protocol
-
Racemic Standard: Always run a racemic sample of the final product first (synthesized without the chiral auxiliary) to establish retention times for both enantiomers (
and ). -
Sample Run: Inject the purified product from your asymmetric reaction.
-
Calculation:
Comparative Analysis of Methods
| Feature | Method 1: NMR (Intermediate) | Method 2: Chiral HPLC (Product) |
| Target Species | Diastereomeric Intermediate (Auxiliary attached) | Enantiomeric Final Product (Auxiliary removed) |
| Primary Metric | Diastereomeric Ratio ( | Enantiomeric Excess ( |
| Speed | High (10-15 mins) | Medium (30-60 mins + method dev) |
| Cost | Low (Standard solvent/tube) | High (Columns cost $1000+) |
| Sensitivity | Moderate (~1-2% detection limit) | High (<0.1% detection limit) |
| Risk | Cannot detect racemization during cleavage | Requires separation of enantiomers |
| Best For | Optimization of reaction conditions | Final quality control for publication |
Alternative: Chiral Solvating Agents (CSAs)[1]
If Chiral HPLC is unavailable, you can determine the
-
Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) or Eu(hfc)
(Shift Reagent). -
Mechanism: The CSA forms a transient diastereomeric complex with the enantiomeric product in the NMR tube.
-
Protocol:
-
Dissolve product in CDCl
. -
Add 1-2 equivalents of CSA.[1]
-
Observe splitting of signals (e.g., methyl groups) in
H NMR. -
Integrate split peaks to calculate
.
-
References
-
University of Illinois. Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. Available at: [Link]
-
Master Organic Chemistry. Optical Purity and Enantiomeric Excess. Available at: [Link]
-
National Institutes of Health (PMC). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of (Isopropylsulfinyl)acetic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these is (Isopropylsulfinyl)acetic acid, a compound whose unique sulfoxide and carboxylic acid functionalities make it a valuable building block. However, these same features necessitate a thorough understanding of its proper handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of (Isopropylsulfinyl)acetic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Hazard Assessment: Understanding the Chemistry of Risk
(Isopropylsulfinyl)acetic acid possesses two key functional groups that dictate its hazard profile and, consequently, its disposal requirements:
-
The Carboxylic Acid Group: This group imparts acidic properties to the molecule. As such, it can be corrosive to certain materials and will have a pH below 7. Wastes with a pH of 2 or less are generally considered corrosive hazardous waste by the Environmental Protection Agency (EPA)[1].
-
The Sulfoxide Group: The sulfinyl group makes the molecule a sulfoxide. Sulfoxides are known to be combustible and can undergo thermal decomposition at elevated temperatures[2]. Upon combustion, they can release toxic and irritating sulfur oxides (SOx). Furthermore, some sulfoxides can be irritants and may facilitate the absorption of other chemicals through the skin[2].
Based on these characteristics, (Isopropylsulfinyl)acetic acid should be treated as a hazardous waste that is both corrosive and potentially combustible .
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, the following personal protective equipment (PPE) and safety measures are essential:
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile gloves. It is crucial to check the glove manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat should be worn.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Spill Control and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
For small spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth[3]. Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container[4]. Use non-sparking tools for this purpose[5].
-
Clean the spill area with soap and water, and wipe dry with paper towels. Dispose of the paper towels in the hazardous waste container.
For large spills:
-
Evacuate the area immediately and alert your institution's EHS or emergency response team.
-
Isolate the spill area to prevent entry.
-
If safe to do so, remove all ignition sources.
Step-by-Step Disposal Protocol
The proper disposal of (Isopropylsulfinyl)acetic acid is a multi-step process that ensures safety and regulatory compliance from the point of generation to final removal by a certified hazardous waste contractor.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
(Isopropylsulfinyl)acetic acid should be collected as a separate waste stream or with other compatible acidic organic wastes.
-
Crucially, it must not be mixed with incompatible chemicals. A comprehensive list of incompatibilities for sulfoxides and acids should be consulted. Key incompatibilities to be aware of include:
-
Bases: Neutralization reactions can generate heat.
-
Oxidizing agents: Can lead to vigorous and potentially explosive reactions.
-
Reducing agents: May react with the sulfoxide group.
-
Acids with sulfides or cyanides: Can generate highly toxic gases.
-
Step 2: On-Site Neutralization of Acidic Waste (Institutional Policy Permitting)
Due to its acidic nature, neutralization of (Isopropylsulfinyl)acetic acid waste may be a prudent step to reduce its corrosivity before disposal. However, this should only be performed if it is explicitly permitted by your institution's EHS policy and by trained personnel.
Protocol for Neutralization (for illustrative purposes - follow institutional guidelines):
-
Work in a chemical fume hood.
-
Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the acidic waste while stirring.
-
Monitor the pH of the solution. The target pH should be between 6 and 8.
-
Be aware that neutralization is an exothermic reaction and may generate gas. Proceed slowly and cool the container if necessary.
-
Once neutralized, the waste should still be treated as hazardous organic waste due to the sulfoxide component.
Step 3: Selection of Appropriate Waste Containers
The choice of waste container is vital to prevent leaks and reactions.
-
Use a chemically resistant container , such as a high-density polyethylene (HDPE) carboy.
-
Ensure the container has a securely fitting cap to prevent spills and the escape of vapors.
-
The container must be in good condition , free from cracks or degradation.
Step 4: Proper Labeling of Waste Containers
Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" [6].
-
The label must clearly identify the full chemical name of all contents, including "(Isopropylsulfinyl)acetic acid" and any other components in the waste stream.
-
Indicate the approximate concentration or volume of each component.
-
The label must also include the relevant hazard warnings , such as "Corrosive" and "Combustible".
Step 5: Storage of Hazardous Waste
Proper storage of the waste container while it is being filled and awaiting pickup is crucial.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be a cool, dry, and well-ventilated location , away from heat and ignition sources[2].
-
Ensure the container is kept closed at all times, except when adding waste[6].
-
Store the container in secondary containment to capture any potential leaks.
Step 6: Arranging for Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour (Isopropylsulfinyl)acetic acid down the drain[2].
-
Final disposal will likely involve incineration at a licensed hazardous waste facility, which is the recommended method for organic solvents and sulfoxides to ensure complete destruction[2].
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of (Isopropylsulfinyl)acetic acid, the following workflow diagram is provided.
Caption: Disposal workflow for (Isopropylsulfinyl)acetic acid.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Corrosive, Combustible) | Due to the carboxylic acid and sulfoxide functional groups. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | To protect against splashes, skin contact, and absorption. |
| Spill Cleanup | Use inert absorbent material and non-sparking tools | To prevent reactions and ignition. |
| Waste Segregation | Do not mix with bases, strong oxidizers, or reducers | To avoid exothermic reactions, gas generation, and potential explosions. |
| Container | Labeled, sealed, chemically resistant (e.g., HDPE) | To ensure containment and prevent degradation of the container. |
| Storage | Cool, dry, well-ventilated, designated area | To minimize the risk of fire and exposure. |
| Final Disposal | Incineration by a licensed facility | To ensure complete destruction of the organic compound. |
By adhering to these scientifically grounded procedures, laboratory professionals can confidently manage the disposal of (Isopropylsulfinyl)acetic acid, ensuring a safe working environment and upholding their commitment to environmental stewardship.
References
-
University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
- Fisher Scientific. (2015, March 19). Safety Data Sheet: Dimethyl sulfoxide.
- Hess Corporation. (n.d.). Safety Data Sheet: Sulfur.
- Sigma-Aldrich. (2019, June 16). Safety Data Sheet: Dimethyl sulfoxide.
- ESPI Metals. (n.d.). Safety Data Sheet: Sulfur.
- University of California. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- Fisher Scientific. (2015, March 19). Safety Data Sheet: Sulfur Roll, Lab Grade.
- National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Dimethyl Sulfoxide.
- Carl Roth. (n.d.). Safety Data Sheet: Sulphur.
-
EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from My Alfred University: [Link]
-
EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: (Isopropylsulfinyl)acetic Acid
[1]
Executive Safety Summary
Immediate Action Required: Treat (Isopropylsulfinyl)acetic acid as a Category 1 Eye Irritant and a Skin Permeation Hazard .
While specific safety data sheets (SDS) for the sulfinyl oxidation state are often limited compared to their sulfanyl (sulfide) or sulfonyl (sulfone) analogs, structural activity relationships (SAR) dictate a high-precaution approach. The presence of the sulfinyl group (
Critical Hazard Profile:
-
Ocular: High risk of corneal damage due to acidity and polarity.
-
Dermal: Potential for transdermal migration; acts as a carrier for other solvated toxins.
-
Inhalation: Irritation to mucous membranes (respiratory tract) if handled as a dust/powder.
Risk Assessment & Hazard Identification
Scientific rationale for PPE selection based on functional group analysis.
| Hazard Domain | Chemical Logic & Mechanism | Risk Level |
| Acidity (pKa ~3.5–4.0) | The electron-withdrawing sulfinyl group increases the acidity of the | High |
| Sulfoxide Polarity | Similar to Dimethyl Sulfoxide (DMSO), the sulfinyl moiety interacts with lipid bilayers, potentially increasing skin permeability and carrying contaminants into the bloodstream. | Moderate/High |
| Physical State | Typically a crystalline solid or viscous oil. Static charge in solids can cause "dust drift," bypassing standard safety glasses. | Moderate |
Analogy Warning: The structural analog (Isopropylsulfanyl)acetic acid (CAS 22818-59-3) is classified as Eye Dam. 1 (Causes serious eye damage) [1]. We must assume the sulfinyl derivative shares or exceeds this severity.
The PPE Protocol (Hierarchy of Defense)
A. Eye & Face Protection (Non-Negotiable)
Standard safety glasses are insufficient for handling this compound in powder form or concentrated solution.
-
Requirement: Indirect-vent chemical splash goggles.
-
Why: The fine crystalline nature of sulfinyl acids allows dust to drift under the gaps of standard safety glasses. Upon contact with ocular moisture, the acid solubilizes instantly, creating a localized low-pH burn zone that can cause corneal opacity.
-
Face Shield: Mandatory if handling volumes >100 mL or conducting vigorous exothermic reactions (e.g., oxidation/reduction steps).
B. Hand Protection (The Double-Barrier System)
Sulfoxides can degrade standard latex and thin vinyl. Nitrile is the standard, but thickness matters.
-
Primary Layer (Inner): 4 mil Nitrile (Examination grade).
-
Secondary Layer (Outer): 5–8 mil Nitrile (Chemical resistant) or Neoprene.
-
Protocol: "Double-Gloving" with color-indicator gloves is recommended.
-
Breakthrough Logic: Organic acids generally have slow breakthrough times on nitrile, but the sulfinyl group's solvent-like properties can swell the polymer matrix, reducing mechanical strength. The outer glove is sacrificial; change immediately upon splash.
C. Respiratory Protection[1][2][3]
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE: If weighing outside a hood (not recommended) or if the hood sash must be raised for equipment setup, use a NIOSH N95 or P100 particulate respirator.
-
Why: Inhalation of acidic dust causes immediate bronchoconstriction and mucosal inflammation.
Operational Workflow & Decision Matrix
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of matter and operation type.
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.
Step-by-Step Handling Procedures
Phase 1: Weighing & Transfer (Solid State)
-
Static Neutralization: Sulfinyl acids often crystallize as fluffy needles that carry static charge. Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing to prevent "powder jump."
-
Draft Control: Minimize fume hood turbulence. Place the balance in the center of the hood, at least 6 inches back from the sash.
-
Transfer: Dissolve the solid immediately after weighing. Do not leave open weigh boats transporting across the lab.
Phase 2: Solubilization (Liquid State)
-
Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), be aware that the sulfinyl group may increase the solubility of the glove material itself.
-
Splash Protocol: If a splash occurs on the outer glove, do not wipe it .
-
Step A: Remove outer glove immediately.
-
Step B: Inspect inner glove.
-
Step C: Wash hands, then re-glove.
-
Phase 3: Emergency Response
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin, as this will accelerate absorption of the sulfinyl acid [2].
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately—corneal damage can be delayed.
Disposal & Waste Management
-
Classification: Hazardous Organic Acid Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide) in the waste stream to prevent exothermic runaway.
-
Labeling: Clearly label waste containers as "Contains Organic Acids & Sulfoxides - Toxic/Corrosive."
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
